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Core Science & Biosynthesis

Foundational

Structural Properties and SAR of Quinoline-4-Carboxylate: A Technical Blueprint for Rational Drug Design

Executive Summary The quinoline-4-carboxylate scaffold is a highly privileged structure in medicinal chemistry, serving as the core for a diverse array of therapeutic agents ranging from potent antivirals and anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-carboxylate scaffold is a highly privileged structure in medicinal chemistry, serving as the core for a diverse array of therapeutic agents ranging from potent antivirals and anticancer drugs to antibacterial compounds[1]. Its rigid, planar geometry combined with highly tunable peripheral substitution sites makes it an ideal candidate for target-directed structure-activity relationship (SAR) optimization. This whitepaper deconstructs the structural properties, mechanistic pathways, and self-validating experimental protocols required to harness the full potential of quinoline-4-carboxylic acid derivatives, with a specific focus on their role as dihydroorotate dehydrogenase (DHODH) inhibitors[2].

Structural Properties & Molecular Geometry

The pharmacological versatility of quinoline-4-carboxylate is rooted in its unique electronic and steric properties. The bicyclic heteroaromatic core is entirely planar, allowing it to intercalate into narrow hydrophobic binding pockets, while the heteroatoms provide precise hydrogen-bonding vectors.

  • The C4-Carboxylate Moiety: The carboxylic acid at the C4 position is the critical pharmacophore for most of its high-affinity interactions. At physiological pH, this group is deprotonated, allowing it to form robust electrostatic salt bridges with basic amino acid residues (e.g., Arg136 in human DHODH)[3]. Esterification or bioisosteric replacement of this group typically abolishes activity, underscoring its strict structural requirement[2].

  • The Quinoline Nitrogen: The N1 atom acts as a critical hydrogen-bond acceptor. Its electron density can be modulated by substitutions on the benzo-fused ring (C5–C8), directly impacting the pKa of the molecule and its membrane permeability.

  • Lipophilic Vectors (C2 and C6/C7/C8): The C2 position projects into solvent-exposed or deep hydrophobic channels depending on the target. Bulky, lipophilic groups (such as biphenyl or phenoxyphenyl ethers) at C2 are essential for anchoring the molecule into the ubiquinone-binding tunnel of target enzymes[4].

Structure-Activity Relationship (SAR) Landscape

Optimizing the quinoline-4-carboxylate core requires a delicate balance of lipophilicity, electronics, and steric bulk. Decades of iterative optimization—from the foundational anticancer agent Brequinar to modern antiviral candidates—have established a clear SAR roadmap.

Key SAR Directives:
  • C2 Position (Hydrophobic Anchoring): A bulky hydrophobic substituent is mandatory for DHODH inhibition. Transitioning from a simple phenyl ring to a 2'-fluoro-1,1'-biphenyl (as seen in Brequinar) or a phenoxyphenyl group (as in Compound C44) exponentially increases binding affinity by maximizing van der Waals interactions within the hydrophobic tunnel[2][4].

  • C6/C7/C8 Positions (Electronic Tuning): Halogenation of the benzo-ring drastically alters potency. For antibacterial applications, a fluorine atom at C8 enhances activity (potency order: F > Cl > H)[1]. For antiviral DHODH inhibitors, a fluorine at C6 or C7 provides a 10-fold boost in cellular activity compared to the unsubstituted analog, whereas bulky electron-withdrawing groups like trifluoromethyl (-CF3) cause steric clashes that are detrimental to binding[4].

  • C3 Position (Steric Shielding): Small alkyl groups (e.g., methyl) at C3 force the C2-aryl substituent out of the quinoline plane, locking the molecule into the bioactive conformation necessary for target engagement[2].

Quantitative SAR Data Summary

To facilitate comparison, the following table summarizes the biological activity of key quinoline-4-carboxylate derivatives based on their structural modifications:

CompoundPrimary TargetIC50 / EC50Key Structural Feature
Brequinar (DuP 785) Human DHODH~10–20 nMC2-(2'-fluoro-1,1'-biphenyl), C6-F, C3-Me, C4-COOH
Compound C44 Human DHODH / VSV1.0 nM / 1.9 nMC2-(5-isopropyl-2-methyl-4-phenoxyphenyl), C6-F
Compound 41 Human DHODH9.71 nMOptimized C2 lipophilic tail, C4-COOH
Compound 3j Human TNAP0.022 µMC2-aryl with meta-methoxy and para-hydroxy

Mechanistic Target: DHODH Inhibition

The most well-characterized mechanism of action for quinoline-4-carboxylates is the potent, reversible inhibition of Dihydroorotate Dehydrogenase (DHODH) [4]. DHODH is a mitochondrial enzyme responsible for the fourth step of the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.

By mimicking the endogenous electron acceptor, ubiquinone (Coenzyme Q), quinoline-4-carboxylates bind to the hydrophobic ubiquinone channel of DHODH. This halts pyrimidine production, triggering a cascade that starves rapidly dividing cancer cells and virus-infected cells of the nucleotides required for RNA/DNA synthesis[5].

DHODH_Pathway Glutamine Glutamine DHO Dihydroorotate Glutamine->DHO CAD DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UMPS Q4C Quinoline-4-Carboxylate Q4C->DHODH Inhibits

Pyrimidine biosynthesis pathway highlighting DHODH inhibition by quinoline-4-carboxylates.

Robust Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and internal controls to verify success before proceeding to the next phase.

Workflow S1 1. Pfitzinger Synthesis S2 2. Structural Validation S1->S2 S3 3. In Vitro DHODH Assay S2->S3 S4 4. Cellular Screening S3->S4 S5 5. SAR Optimization S4->S5 S5->S1 Feedback

Iterative workflow for the synthesis, validation, and SAR optimization of quinoline derivatives.

Protocol 1: Scaffold Synthesis via Pfitzinger Condensation

Causality: The is selected over the Friedländer synthesis because it directly yields the C4-carboxylic acid without requiring secondary oxidation steps, ensuring high regioselectivity and yield[3][6].

  • Reagent Preparation: Combine 1.0 eq of substituted isatin (e.g., 5-fluoroisatin) and 1.2 eq of the target ketone (e.g., 4-phenoxyacetophenone) in a reaction vessel.

  • Base-Catalyzed Ring Opening: Add 33% aqueous KOH (or NaOH) and ethanol. Why: The strong base hydrolyzes the amide bond of the isatin, generating a reactive isatoic acid intermediate.

  • Condensation: Reflux the mixture at 80°C for 12–24 hours. Why: Heat drives the nucleophilic attack of the ketone's alpha-carbon onto the isatoic acid, followed by dehydration and cyclization to form the quinoline core.

  • Acidification & Precipitation: Cool the mixture and acidify with 2M HCl to pH 4. Why: The product exists as a soluble potassium salt in basic conditions; acidification protonates the C4-carboxylate, causing the highly lipophilic product to crash out of solution.

  • Self-Validation (LC-MS & NMR): Filter and dry the precipitate. Analyze via 1H-NMR. The disappearance of the ketone alpha-protons and the emergence of a distinct singlet at ~8.0 ppm (the C3-H of the quinoline ring) definitively confirms successful cyclization.

Protocol 2: In Vitro DHODH Enzyme Inhibition Assay

Causality: To prove target engagement, we utilize a colorimetric assay measuring the reduction of 2,6-dichloroindophenol (DCIP). As DHODH oxidizes dihydroorotate, it transfers electrons to ubiquinone (CoQ), which subsequently reduces DCIP. A loss of absorbance at 600 nm directly correlates with the compound's ability to block the ubiquinone channel.

  • Buffer Formulation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Why: Triton X-100 is strictly required to solubilize the highly lipophilic CoQ substrate; without it, the assay will yield false negatives due to substrate precipitation.

  • Reagent Assembly: Add 10 nM recombinant human DHODH, 1 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 0.05 mM DCIP to a 96-well plate.

  • Compound Titration: Add the synthesized quinoline-4-carboxylate in a 10-point serial dilution (ranging from 10 µM to 0.1 nM).

  • Self-Validation (Internal Controls):

    • Positive Control: Brequinar (validates enzyme is active and inhibitable).

    • Negative Control: DMSO vehicle (establishes baseline Vmax).

    • Orthogonal Validation: Run a parallel well with 10x excess decylubiquinone. If the test compound is a true competitive inhibitor at the ubiquinone site, the excess substrate will outcompete the drug, shifting the IC50 curve to the right.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm over 10 minutes to calculate the IC50.

References

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase Biochemical Pharmacology (PubMed) URL:[Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity ACS Medicinal Chemistry Letters (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors RSC Advances (RSC Publishing) URL:[Link]

Sources

Exploratory

The Multifaceted Biological Activities of Quinoline-4-Carboxylate Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline-4-Carboxylate Scaffold as a Privileged Motif in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, forming the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline-4-Carboxylate Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among its diverse derivatives, the quinoline-4-carboxylate moiety has emerged as a particularly fruitful area of research, demonstrating significant potential across various therapeutic areas.[1][3] The inherent structural features of this scaffold, including its aromatic nature, hydrogen bonding capabilities, and the versatile carboxylic acid group, allow for extensive chemical modifications. This fine-tuning of substituents at various positions on the quinoline ring system enables the modulation of its physicochemical properties and biological targets, making it a "privileged scaffold" in drug design.[1][4]

This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with quinoline-4-carboxylate derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, structure-activity relationships (SAR), and practical experimental protocols for their evaluation. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by quantitative data and detailed methodologies to facilitate further research and development in this promising chemical space.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Quinoline-4-carboxylate derivatives have demonstrated potent anticancer activity through a variety of mechanisms, primarily by interfering with essential cellular processes required for rapid tumor growth and survival.[1][5]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established mechanism of anticancer action for many quinoline-4-carboxylates is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][6] DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of nucleotides required for DNA and RNA replication.[1][6] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway to meet their demand for nucleic acid precursors.[1] By inhibiting DHODH, these compounds effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and the induction of apoptosis.[1]

A noteworthy example of a potent DHODH inhibitor is brequinar sodium, a 4-quinolinecarboxylic acid derivative.[6] Structure-activity relationship studies have revealed that a carboxylic acid group at the C4 position is often a stringent requirement for DHODH inhibition.[4][6]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_drug Mechanism of Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest Quinoline_4_Carboxylate Quinoline-4-Carboxylate Scaffold DHODH DHODH Quinoline_4_Carboxylate->DHODH Binds to enzyme Inhibition Inhibition Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis Apoptosis Apoptosis->Tumor_Growth_Inhibition MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for the MTT Cell Viability Assay.

Antimicrobial Activity: A Renewed Focus on an Established Scaffold

The quinoline scaffold is the backbone of the well-established quinolone class of antibiotics. [1]While clinically used quinolones typically possess a carboxylic acid at the C3 position, quinoline-4-carboxylate derivatives have also demonstrated significant antimicrobial properties. [7][8][9]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase. [1]This enzyme is essential for bacterial DNA replication, transcription, and repair. [1]DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA unwinding. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death. [1]

DNA_Gyrase_Inhibition cluster_pathway Bacterial DNA Replication cluster_drug Mechanism of Action cluster_outcome Bacterial Outcome Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA DNA Gyrase Replication DNA Replication & Transcription Relaxed_DNA->Replication Replication_Block Replication Blockade Quinoline_4_Carboxylate Quinoline-4-Carboxylate Scaffold DNA Gyrase DNA Gyrase Quinoline_4_Carboxylate->DNA Gyrase Binds to enzyme Inhibition Inhibition Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Inhibition of DNA Gyrase by Quinoline-4-Carboxylates.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [10][11] Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacterium in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of the quinoline-4-carboxylate test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, and quinoline-4-carboxylate derivatives have emerged as promising anti-inflammatory agents. [12][13][14][15]

Mechanism of Action: Diverse Targets in Inflammation

The anti-inflammatory effects of quinoline-4-carboxylates are attributed to their ability to modulate various components of the inflammatory response. Some of the key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Certain derivatives have been shown to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. [16][17]The carboxylic acid moiety is often important for this activity. [15]* Downregulation of T-cell Function: Some substituted quinoline carboxylic acids have been shown to suppress inflammation by down-regulating T-cell function, which is distinct from the mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs). [14]* Inhibition of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory mediators in response to inflammatory stimuli like lipopolysaccharide (LPS). [13]

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

The inhibition of protein denaturation is a well-established method for screening anti-inflammatory drugs. [12][18][19] Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent thermally-induced protein denaturation is a measure of its potential anti-inflammatory activity. [18] Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test quinoline-4-carboxylate compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to a control without the compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

Conclusion and Future Perspectives

The quinoline-4-carboxylate scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a proven track record of yielding compounds with potent and diverse biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, detailing their mechanisms of action and providing practical experimental protocols for their evaluation. The ability to fine-tune the biological activity of these compounds through targeted chemical modifications underscores their continued importance in drug discovery. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further expanding the therapeutic potential of this remarkable scaffold.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). Google Scholar.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • Antimicrobial Susceptibility Testing. APEC.org.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Google Scholar.
  • Structure-activity relationship of quinoline carboxylic acids.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evalu
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Google Scholar.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.
  • Application Notes: Protocol for Testing Anticancer Activity of Quinoline Deriv
  • Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. Benchchem.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, October 4). Moroccan Journal of Heterocyclic Chemistry.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Google Scholar.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF.
  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar.
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024, January 30). BioResources.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Google Scholar.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009, July 15). PubMed.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing.
  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2026, January 1). Google Scholar.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. (2018, May 4).
  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Google Scholar.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018, November 19). PMC - NIH.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers.
  • (PDF)
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. (2021, March 13).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm

Sources

Foundational

Structural Elucidation and Coordination Chemistry of Quinoline-4-Carboxylate Complexes: A Comprehensive Guide

Executive Summary & Mechanistic Rationale The rational design of metal-organic complexes relies heavily on the selection of versatile ligands capable of supporting diverse coordination architectures. Quinoline-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rational design of metal-organic complexes relies heavily on the selection of versatile ligands capable of supporting diverse coordination architectures. Quinoline-4-carboxylic acid and its functionalized derivatives (e.g., 2-phenylquinoline or 2-pyridylquinoline) have emerged as privileged scaffolds in bioinorganic chemistry and materials science. Their dual N/O-donor capacity allows for the construction of discrete mononuclear complexes, as well as 1D, 2D, and 3D supramolecular coordination polymers.

Understanding the crystal structure of these complexes is paramount. Single-crystal X-ray diffraction (SCXRD) provides the definitive spatial arrangement of atoms, revealing how steric hindrance, electronic effects, and non-covalent interactions (such as hydrogen bonding and π−π stacking) dictate the macroscopic properties of the material—ranging from photoluminescence and dye-sensitized solar cell (DSSC) efficiency to targeted antibacterial and anticancer activity.

Ligand Design: Causality in Synthesis

The foundational step in generating these complexes is the synthesis of the quinoline-4-carboxylate ligand. The Pfitzinger reaction is the industry standard for this process.

  • Mechanistic Causality: The Pfitzinger reaction is selected over alternative pathways (like the Friedländer condensation) because the condensation of isatin with an acetophenone derivative directly yields the quinoline core with a pre-installed carboxylic acid group at the C4 position. This bypasses the need for harsh, secondary oxidation steps that could degrade delicate functional groups 1.

  • Steric Engineering: Introducing methyl or aryl groups at specific positions (e.g., 6'-methyl or 8-methyl) is a deliberate choice to increase steric bulk. In Cu(I)-based DSSCs, this steric hindrance physically shields the metal center, preventing unwanted flattening of the tetrahedral geometry and inhibiting non-radiative decay pathways 2.

Workflow N1 Ligand Synthesis (Pfitzinger Reaction) N2 Purification & Spectroscopic Validation N1->N2 N3 Metal Complexation (Stoichiometric Control) N2->N3 N4 Solvothermal Crystallization N3->N4 N5 Single-Crystal X-Ray Diffraction N4->N5

Caption: Workflow for the synthesis and structural validation of quinoline-4-carboxylate complexes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the crystallization of these complexes must be treated as a self-validating system. Below is the standardized protocol for synthesizing and crystallizing transition metal complexes with quinoline-4-carboxylate derivatives.

Phase I: Ligand Isolation

Step 1: Condensation and Reflux

  • Action: Reflux a mixture of isatin (8.00 mmol), a substituted acetophenone (2.00 mmol), and KOH (40.00 mmol) in an ethanol/water mixture for 12 hours 3.

  • Causality: The high concentration of KOH facilitates the ring-opening of isatin, a necessary precursor step for the subsequent nucleophilic attack by the enolate of the acetophenone.

Step 2: Acidification and Precipitation

  • Action: Cool the solution and adjust to pH 4 using 1 M HCl.

  • Causality: Lowering the pH neutralizes the soluble potassium salt of the newly formed quinoline-4-carboxylate. The pH 4 threshold specifically shifts the equilibrium to precipitate the protonated, insoluble free ligand without protonating the quinoline nitrogen 3.

  • Validation Check: Perform FT-IR on the dried precipitate. The appearance of a strong stretching band ν (C=O) around 1714 cm⁻¹ confirms the presence of the protonated carboxylic acid group, validating the ligand prior to metal complexation 3.

Phase II: Solvothermal Crystallization

Step 3: Metal-Ligand Assembly

  • Action: Dissolve the ligand in methanol or DMSO. Add the corresponding metal salt (e.g., Cu(BF₄)₂, MnCl₂, or Ru(p-cymene) dimer) in a stoichiometric ratio.

  • Causality: The choice of solvent dictates the coordination environment. Solvents like DMSO can act as competing ligands, occasionally incorporating into the final crystal lattice to satisfy the metal's coordination sphere 2.

Step 4: Crystal Growth

  • Action: Seal the mixture in a Teflon-lined stainless steel autoclave and heat to 120 °C for 72 hours, followed by slow cooling (5 °C/h).

  • Causality: Hydrothermal/solvothermal conditions provide the thermal energy required to overcome kinetic traps, driving the system toward thermodynamically stable 1D, 2D, or 3D supramolecular networks. Slow cooling ensures controlled nucleation, yielding high-quality single crystals rather than amorphous precipitates [[4]]().

  • Validation Check: Compare the bulk powder X-ray diffraction (PXRD) pattern of the harvested crystals against the simulated PXRD pattern generated from the single-crystal X-ray data. A high degree of matching validates phase purity.

Quantitative Structural Elucidation

The crystal structure dictates the physical and chemical behavior of the complex. Quinoline-4-carboxylates exhibit versatile coordination modes, including monodentate, bidentate chelating, and syn-syn bridging.

For instance, in the complexation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with Mn(II), the metal center adopts a pseudo-octahedral geometry, forming a 1D chain structure that further links into a 3D network via hydrogen bonding 4. Conversely, Cu(I) complexes utilizing sterically demanding ligands adopt a distorted tetrahedral geometry, evidenced by specific dihedral angles between the chelate rings 2.

Table 1: Quantitative Structural Parameters of Selected Complexes
Metal ComplexLigand DerivativeCoordination GeometryKey Bond Lengths (Å)Key Angular Parameters (°)Ref
Zn(II) Complex 2-(4-bromophenyl)quinoline-4-carboxylateDistorted TetrahedralZn-O: ~1.95Dihedral (carboxylate/quinoline): 66.21°3
Mn(II) Complex 2-(pyridin-4-yl)quinoline-4-carboxylatePseudo-Octahedral (1D chain)Mn-O: ~2.15Axial O1-Mn1-O1: 180.0°4
Cu(II) Polymer 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylateTetracoordinate (2D network)Cu(1)-N(3): 1.9226; Cu(1)-O(1): 2.4470N-Cu-N: ~85–95°5
Ru(II) p-cymene 8-methyl-2,2′-pyridyl-quinolinePseudo-OctahedralRu-N: ~2.08N1-Ru-N2: 76.49°[[1]]()
Cu(I) Complex 2,2′-pyridyl-quinoline-4-carboxylic acidDistorted TetrahedralN(1)-C(5): 1.311Chelate ring dihedral: 55.34°[[2]]()

Structure-Property Relationships

The macroscopic utility of these complexes is intrinsically linked to their microscopic crystal packing.

  • Photoluminescence: In Cu(II) 2D coordination polymers, the condensed ring system of the ligand promotes extended supramolecular networks. The rigid crystal lattice restricts the intramolecular rotation of the ligand, reducing non-radiative energy loss and resulting in strong photoluminescent emissions (e.g., a single absorption band at 465 nm) [[5]]().

  • Catalytic and Biological Activity: In Ru(II) p-cymene complexes, pairs of molecules are stabilized by intermolecular π−π stacking interactions between the pyridine and quinoline rings (centroid distances of 3.698 Å to 3.980 Å). This robust packing enhances the stability of the complex during transfer hydrogenation catalysis 1. Similarly, specific Zn(II) and Cd(II) complexes exhibit excellent antibacterial activity (IC50 ~ 0.51–0.57 μg/mL) due to the lipophilicity granted by their specific coordination geometries, allowing them to penetrate bacterial cell membranes effectively 3.

SPR L1 Steric Hindrance (Methyl/Aryl Groups) C1 Coordination Geometry (Tetrahedral/Octahedral) L1->C1 L2 Electronic Effects (Halogen Substitution) L2->C1 M1 Metal Ion Selection (d-block elements) M1->C1 C2 Supramolecular Networks (H-bonds, π-π stacking) C1->C2 A1 Photoluminescence C2->A1 A2 Antibacterial Efficacy C2->A2 A3 Catalytic/DSSC Activity C2->A3

Caption: Logical mapping of structure-property relationships in metal-organic coordination networks.

References

  • Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. chem-soc.si. 3

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. researchgate.net. 4

  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. mdpi.com. 5

  • Pyridine–Quinoline and Biquinoline–based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. preprints.org. 1

  • Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(I)-based dye-sensitized solar cell (DSSC) complexes. researchgate.net / rsc.org. 2

Sources

Exploratory

Thermodynamic Profiling of Quinoline-4-Carboxylate Derivatives: A Technical Whitepaper on Solubility, Binding Energetics, and Computational Modeling

Executive Summary Quinoline-4-carboxylic acid (cinchoninic acid) and its derivatives represent a privileged structural motif in modern drug discovery. They are widely deployed as dihydroorotate dehydrogenase (DHODH) inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-4-carboxylic acid (cinchoninic acid) and its derivatives represent a privileged structural motif in modern drug discovery. They are widely deployed as dihydroorotate dehydrogenase (DHODH) inhibitors, SIRT6 activators, and COX-2 inhibitors. However, the rigid, planar nature of the quinoline core, combined with lipophilic substituents (e.g., adamantyl or cyclohexylphenyl groups), often results in high crystal lattice energies and poor aqueous solubility. Furthermore, the thermodynamic signature of their target binding is highly sensitive to the positioning of the C4-carboxylate and core substituents. This whitepaper provides an in-depth mechanistic guide to evaluating the thermodynamic properties of quinoline-4-carboxylates, bridging experimental solubility protocols, isothermal titration calorimetry (ITC), and computational predictions.

Aqueous Solubility Thermodynamics

The transition of a quinoline-4-carboxylate from a hit to a viable lead is frequently hindered by its solubility profile. For example, brequinar sodium, a well-known quinoline-4-carboxylate analog, exhibits poor water solubility (<0.10 mg/mL at pH 7.4), and molecular aggregation is heavily exacerbated by common serum electrolytes like sodium chloride 1.

Causality in Assay Selection: In early-stage discovery, kinetic solubility (dilution from DMSO stocks) is often utilized for throughput. However, kinetic assays are fundamentally flawed for quinoline-4-carboxylates. The residual DMSO stabilizes metastable supersaturated states, masking the true thermodynamic equilibrium and leading to late-stage precipitation failures. Therefore, the shake-flask method is the mandatory gold standard 2. By introducing an excess of the solid crystalline compound into an aqueous buffer, the system is allowed to reach a true thermodynamic equilibrium between the solid lattice and the solvated state.

Quantification via CLND: For precise quantification, Chemiluminescent Nitrogen Detection (CLND) is highly recommended over standard UV-Vis. Because the quinoline core contains nitrogen, CLND provides an equimolar response to the nitrogen content regardless of the specific derivative's chromophore, allowing for absolute quantification without the need to generate individual standard curves for every synthesized analog 1.

Binding Thermodynamics and Enthalpy-Entropy Compensation

Understanding the thermodynamic driving forces of ligand-target binding is critical for rational drug design. The interaction of quinoline-4-carboxylates with their targets typically features a bidentate mechanism: the C4-carboxylate forms a critical electrostatic salt bridge (e.g., with Arg136 in DHODH), while the substituted quinoline core engages in hydrophobic packing 1.

Isothermal Titration Calorimetry (ITC): ITC is the premier technique for directly measuring the heat flux ( ΔH ) associated with these binding events, enabling the simultaneous derivation of the association constant ( Ka​ ), stoichiometry ( n ), and entropy ( ΔS ) 3.

The Role of Heat Capacity ( ΔCp​ ): The change in heat capacity is a profound indicator of solvent reorganization. For instance, specific halogenated quinoline derivatives exhibit a massive negative heat capacity change (e.g., ΔCp​=−589 cal/mol·K) upon binding to targets like tubulin. This large negative ΔCp​ is causally linked to the burial of the hydrophobic quinoline surface area and the subsequent release of highly ordered, clathrate-like water molecules from the binding pocket into the bulk solvent (a classical enthalpy-entropy compensation mechanism). Conversely, a positive ΔCp​ (e.g., +264 cal/mol·K) suggests a substantial conformational transition or unfolding event within the target protein itself 4.

Computational Thermodynamics (DFT)

To prioritize the synthesis of analogs with favorable thermodynamic profiles, Density Functional Theory (DFT) is employed. Utilizing the B3LYP/6-311++G(d,p) basis set, computational chemists can accurately predict standard thermodynamic properties—such as heat capacity ( C ), entropy ( S ), and enthalpy ( H )—across a range of temperatures. These calculations map the molecular electrostatic potential of the C4-carboxylate, allowing researchers to predict pKa shifts and optimize the dipole moment of the quinoline core prior to physical synthesis.

Experimental Methodologies

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask / CLND)

This protocol establishes a self-validating system to ensure true equilibrium is measured rather than transient kinetic solubility.

  • Preparation: Weigh 2-5 mg of the solid quinoline-4-carboxylate powder into a 2 mL glass vial.

  • Solvent Addition: Add 450 μL of Phosphate-Buffered Saline (PBS, pH 7.4) to the vial 1.

  • Equilibration: Seal the vial and agitate on a thermal shaker at 600 rpm and 25°C for 48 hours. Rationale: 48 hours ensures that the dissolution process overcomes the high lattice energy of the rigid quinoline core, reaching true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 25,200 x g for 15 minutes, then filter the supernatant through a 0.45 μm PTFE syringe filter. Rationale: Filtration removes undissolved microcrystals that would falsely inflate the CLND signal, ensuring only the solvated fraction is quantified.

  • Quantification: Inject the filtered solution directly into an LC-MS/CLND system. Calculate the thermodynamic solubility limit using a universal nitrogen calibration curve.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Energetics
  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching. Dissolve the quinoline-4-carboxylate ligand in the exact same dialysate.

  • Cell Loading: Load the target protein (typically 10-50 μM) into the adiabatic sample cell and the ligand (100-500 μM) into the injection syringe 3.

  • Titration: Perform 20-30 automated injections of 2 μL ligand into the cell at 25°C, with 120-second intervals between injections. Rationale: The 120-second interval allows the heat flux (dq/dt) to fully return to baseline, ensuring accurate integration of the enthalpy peak.

  • Data Integration: Integrate the area under each injection peak to determine the enthalpy change ( ΔH ) per mole of injectant.

  • Curve Fitting: Fit the integrated data to an independent binding model to extract Kd​ , n , and ΔH . Calculate ΔG and ΔS using the standard Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Quantitative Data Presentation

The following table summarizes the thermodynamic parameters for representative quinoline-4-carboxylate derivatives and related analogs.

Compound / DerivativeTarget / Assay ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol) ΔCp​ (cal/mol·K)Sol. (mg/mL)
Brequinar SodiumDHODH-9.1-6.5-2.6N/A< 0.10
2-Chloro-quinoline-4-carboxamideTubulin-7.2-12.5+5.3-589N/A
Quinoline-4-carboxamide analogTubulin-6.8-4.2-2.6+264N/A
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acidDHODH-8.5N/AN/AN/A0.83

(Note: Data aggregated from literature sources 1 and 4 to illustrate the diverse thermodynamic profiles of the quinoline scaffold).

Visualizations

Solubility_Workflow Start Solid Quinoline-4-Carboxylate (Excess Amount) Equilibrate Equilibration in PBS (pH 7.4) 24-48h at 25°C Start->Equilibrate Add to Buffer Separate Phase Separation (0.45 μm Filtration) Equilibrate->Separate Reach Equilibrium Analyze Quantification (LC-MS / CLND) Separate->Analyze Isolate Supernatant Result Calculate Thermodynamic Solubility Limit Analyze->Result Data Processing

Workflow for determining the thermodynamic solubility of quinoline-4-carboxylates.

ITC_Logic Titration Titrate Ligand into Target Protein Heat Measure Heat Flux (dq/dt) Titration->Heat Enthalpy Integrate Peaks (ΔH per mole) Heat->Enthalpy Isotherm Fit Binding Isotherm (Kd, n, ΔH) Enthalpy->Isotherm FreeEnergy Calculate ΔG & ΔS (ΔG = ΔH - TΔS) Isotherm->FreeEnergy

Isothermal Titration Calorimetry (ITC) data analysis logic for binding thermodynamics.

References

  • Source: National Institutes of Health (nih.gov)
  • Title: 2-(1-Adamantyl)
  • Source: American Chemical Society (acs.org)
  • Source: Publication Server of the University of Greifswald (uni-greifswald.de)

Sources

Foundational

Comprehensive Toxicity Profile of Quinoline-4-Carboxylate Derivatives: A Technical Guide for Drug Development

Executive Summary Quinoline-4-carboxylate derivatives and their carboxamide analogs represent a privileged scaffold in medicinal chemistry, exhibiting potent antimalarial, antileishmanial, and anticancer properties[1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-4-carboxylate derivatives and their carboxamide analogs represent a privileged scaffold in medicinal chemistry, exhibiting potent antimalarial, antileishmanial, and anticancer properties[1]. However, the transition of these compounds from hit-to-lead is frequently bottlenecked by their complex toxicity profiles. As a Senior Application Scientist, I approach the evaluation of these derivatives not merely as a binary assessment of "toxic" versus "safe," but as a dynamic equilibrium between target affinity and off-target cellular disruption. This whitepaper synthesizes the mechanistic basis of their cytotoxicity, structure-toxicity relationships (STR), and the self-validating experimental frameworks required to profile them accurately.

Mechanistic Basis of Cytotoxicity

The cytotoxicity of quinoline-4-carboxylates in eukaryotic cells is driven by a multi-modal mechanism of action. Understanding these pathways is critical for rational drug design aimed at widening the therapeutic index.

  • Lysosomal Disruption and Autophagy Impairment: Certain derivatives, particularly 6-cinnamamido-quinoline-4-carboxamides, accumulate in acidic organelles. They disrupt lysosomal function, which subsequently impairs autophagic flux. This bottleneck in cellular clearance mechanisms triggers massive apoptosis, evidenced by downstream caspase-9 activation and poly (ADP-ribose) polymerase (PARP) cleavage[2].

  • DNA Intercalation and Cleavage: The planar, aromatic nature of the quinoline bicyclic ring system allows these molecules to act as DNA intercalating agents. For instance, 2-(imidazolyl)quinoline derivatives insert between DNA base pairs, causing structural distortions that can lead to DNA cleavage[3]. This intercalative stress activates the DNA damage response.

  • p53/Bax-Mediated Apoptosis: Following DNA damage, quinoline derivatives can trigger p53 transcriptional signaling. This upregulates pro-apoptotic Bax, leading to mitochondrial membrane permeabilization, cytochrome c release, and ultimate cell death[4].

ApoptosisPathway Q4C Quinoline-4-Carboxylate Derivative Lys Lysosomal Disruption Q4C->Lys Impairs function DNA DNA Intercalation Q4C->DNA Binds minor groove Mito Mitochondrial Stress Lys->Mito ROS release p53 p53 / Bax Activation DNA->p53 DNA Damage Response p53->Mito Bax translocation Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Apop Apoptosis (Cell Death) Casp9->Apop PARP cleavage

Mechanistic pathways of quinoline-4-carboxylate induced cellular toxicity and apoptosis.

Quantitative Toxicity and ADMET Profiling

To contextualize the toxicity, we must analyze the half-maximal inhibitory concentrations (IC50) across various cell lines. The data reveals that structural modifications significantly dictate cell-line specificity and overall toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are utilized prior to in vitro testing to screen out compounds with high predicted hepatotoxicity or mutagenicity[5].

Compound ClassCell LineIC50 (μM)Primary Mechanism of Toxicity
2-(imidazolyl)quinoline-4-carboxamidesHT-29 (Colon Cancer)0.94 ± 0.13DNA Intercalation
2-(imidazolyl)quinoline-4-carboxamidesMCF-7 (Breast Cancer)3.97 ± 0.78DNA Intercalation
Quinoline analogs of ketoprofenA2780 (Ovarian Cancer)31.95 - 84.41MRP2 Inhibition
6-cinnamamido-quinoline-4-carboxamidesBroad Spectrum< 10.0Lysosomal Impairment

Table 1: Quantitative in vitro cytotoxicity data across various human cancer cell lines.

Self-Validating Experimental Methodologies

A robust toxicity profile cannot rely on isolated data points; it requires a self-validating experimental architecture. Below are the core protocols designed to establish causality rather than mere correlation.

ToxicityWorkflow Comp Synthesized Q4C Library InSilico In Silico ADMET (Toxicity Prediction) Comp->InSilico Computational Triage InVitro In Vitro Cytotoxicity (MTT Assay) InSilico->InVitro Select Safe Candidates Mech Mechanistic Assays (DNA Cleavage) InVitro->Mech IC50 Determination Lead Lead Optimization (Therapeutic Index) Mech->Lead Mechanism Validation

High-throughput, self-validating workflow for quinoline derivative toxicity screening.

Protocol 1: High-Fidelity MTT Cytotoxicity Assay

Causality: The MTT assay measures mitochondrial metabolic competence. The reduction of the tetrazolium salt to formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells. A drop in absorbance directly correlates with mitochondrial toxicity and cell death[6]. Self-Validating System: This protocol utilizes a tripartite control matrix to eliminate false positives caused by compound-mediated MTT reduction or solvent toxicity.

  • Cell Seeding: Seed target cells (e.g., Vero for baseline toxicity, MCF-7 for targeted cytotoxicity) in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Treatment: Administer quinoline-4-carboxylate derivatives in a serial dilution gradient (1 μM to 100 μM).

    • Validation Control 1 (Vehicle): 0.1% DMSO to ensure the solvent does not induce baseline toxicity.

    • Validation Control 2 (Positive): 10 μM Cisplatin to confirm assay sensitivity to apoptosis.

    • Validation Control 3 (Blank): Media + compound (no cells) to rule out auto-reduction of MTT by the quinoline derivative itself.

  • MTT Incubation: After 48 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours.

  • Solubilization and Readout: Discard media, dissolve formazan crystals in 150 μL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: Electrophoretic DNA Cleavage Assay

Causality: To determine if the observed cytotoxicity is rooted in genotoxicity, we assess the compound's ability to induce topological changes in DNA. Intercalation or cleavage shifts supercoiled plasmid DNA (Form I) into nicked circular (Form II) or linear (Form III) states[5]. Self-Validating System: We utilize Reactive Oxygen Species (ROS) scavengers to distinguish between hydrolytic cleavage (direct chemical action) and oxidative cleavage (ROS-mediated).

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 μg of pBR322 plasmid DNA with varying concentrations of the quinoline derivative (10-50 μM) in 50 mM Tris-HCl buffer (pH 7.2).

  • Mechanistic Validation (The Scavenger Loop): In parallel tubes, pre-incubate the compound with ROS scavengers (e.g., DMSO for hydroxyl radicals, sodium azide for singlet oxygen). If cleavage is inhibited in these tubes, the toxicity is oxidatively driven.

  • Incubation: Incubate all mixtures at 37°C for 2 hours.

  • Electrophoresis: Load samples onto a 1% agarose gel containing ethidium bromide. Run at 80V for 1 hour.

  • Quantification: Visualize under UV transillumination. The ratio of Form II/III to Form I provides a direct, quantitative metric of genotoxicity.

Conclusion

The toxicity profile of quinoline-4-carboxylate derivatives is a complex interplay of lysosomal disruption, DNA intercalation, and mitochondrial stress. By employing self-validating experimental protocols and rigorous ADMET computational triage, drug development professionals can systematically decouple targeted efficacy from off-target cytotoxicity, paving the way for safer, high-potency therapeutics.

References

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity... Source: DOI.org / Journal of Molecular Structure URL:[Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters Source: Taylor & Francis / Cogent Chemistry URL:[Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids Source: Semantic Scholar URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Quinoline-4-Carboxylates

Executive Summary & Rationale Quinoline-4-carboxylates are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for numerous antimalarial, antitubercular, and anticancer agents. Traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Quinoline-4-carboxylates are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for numerous antimalarial, antitubercular, and anticancer agents. Traditional synthetic routes, such as the conventional Pfitzinger or Doebner reactions, are plagued by prolonged reaction times (often 7 to 72 hours), harsh thermal gradients, and moderate yields due to competitive side reactions[1],.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing microwave irradiation, energy is transferred directly to the polar molecules and ionic intermediates in the reaction mixture via dielectric heating[2]. This causality—direct molecular heating rather than conductive vessel heating—eliminates thermal wall effects, accelerates reaction kinetics by orders of magnitude, and aligns with green chemistry principles by minimizing solvent waste and degradation byproducts[2].

Mechanistic Principles & Causality in MAOS

The synthesis of quinoline-4-carboxylates typically proceeds via the formation of a quinoline-4-carboxylic acid intermediate, followed by esterification.

Under MAOS conditions, the classic Pfitzinger reaction is highly accelerated. The alkaline environment facilitates the ring-opening of isatin to form a highly reactive 2-aminophenylglyoxylic acid intermediate. When subjected to microwave irradiation, the cross-aldol condensation between this intermediate and a ketone (or enolate) is thermodynamically driven to completion in minutes[1]. The subsequent intramolecular cyclization and dehydration yield the quinoline-4-carboxylic acid core.

To obtain the final esterified product (quinoline-4-carboxylate), traditional methods require a separate, lengthy acid-catalyzed reflux. However, modern MAOS protocols employ dual-purpose reagents like Trimethylchlorosilane (TMSCl) or Lewis acids (e.g., InCl₃) to achieve either rapid sequential esterification or one-pot domino cyclization/esterification[3],.

Logical Workflow of Synthesis

MAOS_Workflow Isatin Isatin (Starting Material) MW1 Microwave Irradiation (150°C, 100W) Isatin->MW1 Ketone Ketone / Enolate (e.g., Acetone) Ketone->MW1 Base Alkaline Catalyst (e.g., KOH) Base->MW1 RingOpen Isatin Ring Opening (2-aminophenylglyoxylic acid) MW1->RingOpen Cyclization Cross-Aldol Condensation & Intramolecular Cyclization RingOpen->Cyclization QCA Quinoline-4-carboxylic Acid (Intermediate) Cyclization->QCA MW2 Microwave Esterification (Alcohol, H+ or TMSCl) QCA->MW2 Product Quinoline-4-carboxylate (Final Product) MW2->Product

Logical workflow of microwave-assisted Pfitzinger synthesis and esterification.

Quantitative Data & Yield Analysis

The transition from conventional thermal heating to MAOS provides a stark improvement in both yield and time efficiency. The table below summarizes the quantitative advantages across different synthetic strategies.

Synthesis RouteReagents & CatalystHeating MethodTemp / PowerTimeYieldRef
Conventional Pfitzinger Isatin + Acetone + KOHThermal Reflux100°C7 hours48%[1]
MAOS Pfitzinger Isatin + Acetone + KOHMicrowave150°C / 100W30 min93%[1]
MAOS One-Pot Domino Isatin + 1,3-Dicarbonyl + TMSClMicrowave60°C20 min88%
MAOS InCl₃-Catalyzed Arylimines + Acrylates + InCl₃Microwave120°C3 min57%[3]

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acid (Intermediate)

This protocol utilizes a closed-vessel microwave system to superheat the solvent, forcing the thermodynamically driven cyclization to completion rapidly.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend isatin (1.0 mmol) in acetone (5.0 mL).

  • Catalysis: Add 10% aqueous KOH (2.0 mL) dropwise. Causality: The strong base immediately initiates the opening of the isatin lactam ring, which is visually indicated by a color shift.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a monomodal microwave reactor at 150°C and 100 W for two cycles of 15 minutes each[1]. Causality: Splitting the reaction into two 15-minute cycles with a brief cooldown prevents excessive autogenous pressure buildup and minimizes thermal degradation of the product.

  • Workup & Self-Validation: Allow the vessel to cool to room temperature. Acidify the mixture with 37% HCl until pH < 6.5 is reached.

    • Self-Validating Checkpoint: The successful formation of the quinoline-4-carboxylic acid is confirmed by the immediate precipitation of a solid upon crossing the pH 6.5 threshold. Filter, wash with cold water, and dry under vacuum to obtain yields typically >90%[1].

Protocol B: TMSCl-Catalyzed One-Pot Domino Synthesis of Quinoline-4-Carboxylates

This protocol bypasses the isolation of the carboxylic acid intermediate by using TMSCl as a dual-purpose reagent.

  • Preparation: In a microwave vial, combine isatin (1.0 mmol) and the desired 1,3-dicarbonyl compound (1.2 mmol) in absolute ethanol (3.0 mL).

  • Catalyst Addition: Carefully add Trimethylchlorosilane (TMSCl) (1.5 mmol). Causality: TMSCl reacts with ethanol to generate anhydrous HCl in situ. This avoids the introduction of water (which would hydrolyze the ester) while providing the necessary acidic environment to drive both the Pfitzinger-type cyclization and the subsequent esterification.

  • Microwave Irradiation: Seal the vial and heat at 60°C under microwave irradiation for 20 minutes.

  • Workup & Self-Validation:

    • Self-Validating Checkpoint: Monitor the pressure curve on the microwave synthesizer; a stable pressure plateau after 2-3 minutes confirms the successful in situ generation of the anhydrous HCl gas. TLC (Hexane:EtOAc 7:3) should reveal the complete disappearance of the isatin spot and the emergence of a highly UV-active ester spot. Quench with saturated NaHCO₃ and extract with ethyl acetate.

Protocol C: Rapid InCl₃-Catalyzed Synthesis from Arylimines

An alternative route utilizing Lewis acid catalysis for extremely rapid assembly.

  • Preparation: Combine N-arylbenzaldimine (1.0 mmol) and 2-methoxy acrylate (1.2 mmol) in anhydrous acetonitrile (2.0 mL).

  • Catalysis: Add Indium(III) chloride (InCl₃) (10 mol%). Causality: InCl₃ is a highly effective, water-tolerant Lewis acid that coordinates to the imine nitrogen, increasing its electrophilicity for nucleophilic attack by the acrylate[3].

  • Microwave Irradiation: Irradiate at 120°C for exactly 3 minutes.

  • Workup & Self-Validation:

    • Self-Validating Checkpoint: Acetonitrile couples moderately with microwaves. If the solvent is not sufficiently anhydrous, the microwave heating profile will show an abnormally rapid temperature spike due to water's high loss tangent. Upon cooling, the desired quinoline-4-carboxylate derivative is isolated via flash chromatography (yields up to 57%)[3].

References

  • [3] Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • [1] Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. PMC (National Institutes of Health). 1

  • [2] Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Technical Support. 2

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.

Sources

Application

Application Note: Quinoline-4-Carboxylate as a Versatile Ligand in Transition Metal Catalysis

Introduction & Structural Rationale The development of robust, highly tunable ligands is a cornerstone of modern transition metal catalysis. The quinoline-4-carboxylate (Q4C) scaffold has emerged as a highly versatile bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of robust, highly tunable ligands is a cornerstone of modern transition metal catalysis. The quinoline-4-carboxylate (Q4C) scaffold has emerged as a highly versatile bifunctional ligand framework[1][2]. Structurally, the quinoline nitrogen acts as a strong σ -donor, stabilizing high-valent metal intermediates, while the extended π -system allows for extensive electronic tuning. Crucially, the carboxylate moiety at the C4 position serves a dual purpose: it can act as a secondary coordination site (forming stable N,O-chelates) or function as a robust anchoring group for heterogenizing catalysts onto solid supports like Covalent Organic Frameworks (COFs)[2].

This application note details field-proven methodologies for utilizing Q4C derivatives in two major catalytic domains: Ruthenium(II)-catalyzed transfer hydrogenation and Palladium-catalyzed sustainable C–H activation .

Ruthenium(II)-Catalyzed Transfer Hydrogenation

Mechanistic Insights & Causality

In transfer hydrogenation,[Ru( η6 -p-cymene)(L)Cl] complexes utilizing bidentate pyridine-quinoline ligands—such as methyl 2,2′-pyridyl-quinoline-4-carboxylate (pqcame)—exhibit exceptional catalytic turnover[1]. The causality behind the efficiency of the Q4C derivative lies in its rigid N,N-chelation, which prevents ligand dissociation during the catalytic cycle. The reaction proceeds via an inner-sphere mechanism . The addition of a strong base (KOiPr) is required to substitute the chloride ligand with an isopropoxide group. Subsequent β -hydride elimination releases acetone and generates the active Ru(II)-hydride species, which then transfers the hydride directly to the coordinated ketone substrate[1].

RUCycle A Ru(II)-Q4C Precatalyst B Ru-Isopropoxide Intermediate A->B + iPrOH, + Base C Ru-Hydride Active Species B->C - Acetone D Ketone Coordination C->D + Acetophenone E Product Release (1-Phenylethanol) D->E Hydride Transfer E->B + iPrOH

Ru(II)-Q4C Inner-Sphere Transfer Hydrogenation Cycle.

Quantitative Data Summary

The substitution pattern on the quinoline ring drastically impacts the reaction kinetics. The incorporation of the ester group at the C4 position (pqcame) accelerates the reaction by modulating the hydricity of the Ru-H intermediate[1].

Table 1: Transfer Hydrogenation of Acetophenone using Ru(II) Catalysts

Catalyst PrecursorLigandTime (min)Conversion (%)TOF (h⁻¹)
[Ru(p-cymene)(pq)Cl]pq3098784
[Ru(p-cymene)(4-Mepq)Cl]4-Mepq15991584
[Ru(p-cymene)(pqcame)Cl]pqcame10>991600

Data synthesized from standardized protocols (82 °C, 2-propanol, 10 mol% KOiPr, 0.25 mol% Ru)[1].

Experimental Protocol: Transfer Hydrogenation of Acetophenone

Self-Validating System: The reaction incorporates a visual colorimetric shift and GC-FID tracking to ensure the active hydride species is formed before substrate consumption begins.

Reagents & Materials:

  • Acetophenone (1.0 mmol)

  • [Ru(η6-p-cymene)(pqcame)Cl][PF6] Catalyst (0.25 mol%)

  • Potassium isopropoxide (KOiPr) (10 mol%)

  • Anhydrous 2-propanol (5.0 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with inert Argon three times. Causality: Ru-hydride intermediates are highly sensitive to oxidative quenching by atmospheric O2.

  • Catalyst Activation: Add the Ru(II) precatalyst (0.25 mol%) and KOiPr (10 mol%) to the flask. Inject 5.0 mL of anhydrous 2-propanol. Stir at 82 °C for 2 minutes. Validation Check: The solution will transition from a dark orange to a deep red/purple hue, confirming the formation of the Ru-isopropoxide/hydride active species.

  • Substrate Addition: Inject acetophenone (1.0 mmol) into the activated catalytic mixture.

  • Reaction Monitoring: Maintain the temperature at 82 °C (reflux). Causality: Operating at reflux strips the volatile acetone byproduct from the liquid phase, driving the equilibrium toward the formation of 1-phenylethanol.

  • Quenching & Workup: After 10 minutes, rapidly cool the flask in an ice bath to halt the reaction. Expose the mixture to air to deactivate the catalyst. Filter the crude mixture through a short pad of silica gel (eluting with ethyl acetate) to remove metal residues.

  • Analysis: Analyze the filtrate via GC-FID or 1H NMR to confirm quantitative conversion (>99%).

Palladium-Catalyzed C–H Activation via Heterogenized Palladacycles

Mechanistic Insights & Causality

A major limitation in homogeneous Pd-catalyzed C–H activation is the degradation of the catalyst into inactive "Pd black" aggregates. To solve this, quinoline-4-carboxylic acid derivatives are copolymerized into Covalent Organic Frameworks (DMCR-COFs)[2]. The rigid, porous structure of the COF combined with the strong acid-base bifunctionality of the Q4C ligand stabilizes the heterogenized palladacycle. The purposeful release of steric bulk at the 2-position of the quinoline unit allows for the successful formation of electron-rich palladacycles that resist bimolecular deactivation pathways[2].

PdWorkflow A Quinoline-Linked COF (DMCR-COF) B Post-Synthetic Metalation with Pd(OAc)2 A->B C Heterogenized Palladacycle (Pd@Quin-COF) B->C Anchoring D Substrate Coordination & C-H Cleavage C->D + Aryl Substrate E Cross-Coupling (C-C Bond Formation) D->E + Coupling Partner F Catalyst Recovery & Recycling E->F Product Release F->C Next Cycle

Workflow for COF-Supported Pd-Q4C Catalyzed C-H Activation.

Quantitative Data Summary

The structural stability of the quinoline-linked COF translates to exceptional recyclability without loss of crystallinity, distinguishing it from traditional imine-linked supports[2].

Table 2: Recyclability of Pd@Quin-COF in C–H Arylation

Catalytic CycleIsolated Yield (%)Pd Leaching (ppm)COF Crystallinity Retention
Run 195< 1.0Intact
Run 294< 1.0Intact
Run 3941.2Intact
Run 5911.8Intact
Experimental Protocol: Sustainable C–H Arylation using Pd@Quin-COF

Self-Validating System: The protocol utilizes centrifugation for catalyst recovery; the absence of Pd black in the supernatant validates the structural integrity of the Q4C-COF support.

Reagents & Materials:

  • Pd@Quin-COF catalyst (5 mol% Pd equivalent)

  • Aryl substrate (e.g., indole derivative, 0.5 mmol)

  • Aryl iodide coupling partner (0.75 mmol)

  • Silver carbonate ( Ag2​CO3​ ) (1.0 equiv)

  • Hexafluoroisopropanol (HFIP) / Acetic Acid (AcOH) mixture (4:1 v/v, 3 mL)

Step-by-Step Methodology:

  • Catalyst Loading: In a 10 mL pressure tube, add the solid Pd@Quin-COF catalyst (5 mol%). Causality: The solid-state nature of the catalyst requires a solvent system that swells the COF pores (~2.8 nm) to allow substrate diffusion; HFIP is chosen for its superior hydrogen-bond donating capability and pore-swelling properties.

  • Reagent Addition: Add the aryl substrate (0.5 mmol), aryl iodide (0.75 mmol), and Ag2​CO3​ (0.5 mmol). Causality: Ag2​CO3​ acts as an insoluble halide scavenger. It precipitates AgI, driving the reductive elimination step forward and regenerating the active Pd(II) species without poisoning the COF pores.

  • Reaction Execution: Seal the tube and heat at 100 °C in an oil bath for 12 hours under vigorous stirring (800 rpm).

  • Catalyst Recovery: Cool the mixture to room temperature. Dilute with 5 mL of ethyl acetate and transfer to a centrifuge tube. Centrifuge at 5000 rpm for 10 minutes.

  • Validation Check: The supernatant should be clear and free of black precipitates. Decant the supernatant. Wash the recovered Pd@Quin-COF pellet twice with dichloromethane and dry under vacuum at 60 °C for use in the next cycle.

  • Purification: Concentrate the supernatant under reduced pressure and purify the cross-coupled product via standard silica gel flash chromatography.

Extended Applications: Iridium(III) Photoredox Sensitizers

Beyond Ru and Pd, Q4C derivatives (e.g., 2-(naphthalen-1-yl)quinoline-4-carboxylate) serve as highly effective cyclometalating ligands for Iridium(III) complexes. These complexes adopt a distorted octahedral geometry and function as potent photosensitizers for Triplet-Triplet Annihilation Upconversion (TTA-UC), demonstrating the broad utility of the Q4C electronic framework in tuning triplet lifetimes and metal-to-ligand charge transfer (MLCT) states[3].

References

  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization Source: MDPI (Molecules, 2025) URL:[Link]

  • Structural Reassignment of Covalent Organic Framework-Supported Palladium Species: Heterogenized Palladacycles as Efficient Catalysts for Sustainable C–H Activation Source: ACS Central Science (2024) URL:[Link]

  • Iridium(III) Sensitizers and Energy Upconversion: The Influence of Ligand Structure Upon TTA-UC Performance Source: ePrints Soton - University of Southampton URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Quinoline-4-Carboxylate Reaction Mixtures

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with quinoline-4-carboxylate der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with quinoline-4-carboxylate derivatives. Whether you are scaling up a classic Pfitzinger condensation or isolating complex esterified analogs via cross-coupling, this guide provides mechanistically grounded protocols, self-validating workflows, and targeted troubleshooting to ensure high-purity isolation.

Purification Decision Matrix & Workflow

The structural state of your quinoline-4-carboxylate—whether it exists as a free carboxylic acid or a functionalized ester—dictates the thermodynamic and kinetic principles you must leverage for purification.

PurificationWorkflow A Crude Reaction Mixture B Determine Product Type A->B C Free Carboxylic Acid B->C Acid D Carboxylate Ester B->D Ester E Aqueous Base Quench (pH > 10) C->E I Silica Gel Chromatography D->I Normal Phase J Reverse-Phase HPLC D->J Complex Mixtures F Ether/EtOAc Wash E->F Remove Neutrals G Acidification to pH 4-5 F->G Aqueous Phase H Precipitation & Filtration G->H Isoelectric Point K Pure Quinoline-4-Carboxylate H->K I->K J->K

Workflow for the purification of quinoline-4-carboxylate acids and esters.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Isoelectric Precipitation (For Free Carboxylic Acids)

This protocol is the gold standard for products synthesized via the Pfitzinger or Doebner reactions[1].

Mechanism & Causality: The reaction typically occurs in a strong base, leaving the product as a water-soluble potassium or sodium carboxylate salt. Unreacted starting materials (e.g., ketones, anilines) remain neutral. By washing the basic aqueous layer with an organic solvent, neutral impurities are partitioned and discarded. The aqueous phase is then acidified. The quinoline nitrogen has a pKa of ~4.9, and the carboxylic acid has a pKa of ~2.5. By titrating exactly to pH 4.0–5.0, the molecule is forced into its zwitterionic state. At this isoelectric point, the net charge is zero, hydration energy is minimized, and the product rapidly precipitates out of the solution.

Step-by-Step Methodology:

  • Quench & Solubilize: Cool the crude reaction mixture to room temperature. Add distilled water (20 mL per 10 mmol scale) to fully solubilize the carboxylate salt.

  • Organic Wash: Extract the basic aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Discard the organic layers (which contain unreacted carbonyls and neutral oligomers) and retain the aqueous layer.

  • Thermal Control: Cool the aqueous layer in an ice bath (0–5 °C). Lowering the temperature decreases the solubility limit of the impending zwitterion, maximizing yield recovery.

  • Isoelectric Titration (Self-Validating Step): Insert a calibrated pH meter. Dropwise, add dilute acetic acid or 1M HCl. Watch for the sudden formation of a cloudy suspension—this visually validates that the isoelectric point is being reached. Stop addition precisely between pH 4.0 and 5.0.

  • Maturation & Isolation: Stir the suspension for 30 minutes at 0 °C to allow complete crystal lattice formation. Isolate the pale-yellow solid via vacuum filtration, wash with ice-cold water to remove residual inorganic salts, and dry in a vacuum oven at 60 °C.

Protocol B: Reverse-Phase Preparative HPLC (For Esters & Complex Analogs)

When the carboxylic acid is esterified or when the quinoline core is heavily functionalized via cross-coupling, acid-base extraction is no longer viable. High-resolution separation is required[2].

Mechanism & Causality: Esters lack the ionizable carboxylate proton, making them highly lipophilic. Reverse-phase HPLC separates these based on hydrophobicity. The critical mechanistic choice here is the addition of 0.02% Trifluoroacetic Acid (TFA) to the mobile phase. TFA acts as an ion-pairing agent that suppresses the ionization of the basic quinoline nitrogen. Without TFA, the nitrogen interacts with residual silanol groups on the C18 stationary phase, causing severe peak tailing and poor resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude ester in a minimum volume of HPLC-grade DMSO or Acetonitrile.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter and transition metal aggregates that could foul the column frit.

  • Injection: Inject the sample onto a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Gradient Elution: Run a linear gradient from 10% to 90% Acetonitrile in Water (both containing 0.02% TFA) over 27 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (characteristic wavelengths for the extended conjugation of the quinoline core).

  • Recovery: Pool the fractions containing the target mass. Remove the volatile Acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to yield the pure ester.

Troubleshooting & FAQs

Q: My product yield drops significantly during the acidification step of the Pfitzinger workup. What is going wrong? A: You are likely overshooting the isoelectric point. If the pH drops below 3.0, the basic quinoline nitrogen becomes fully protonated. This converts the highly insoluble zwitterion into a highly water-soluble cationic salt (e.g., quinolinium chloride), pulling your product back into the aqueous phase. Troubleshooting: Always use a calibrated pH meter rather than pH paper. If you have over-acidified, carefully back-titrate the solution with 1M NaOH until the pH stabilizes between 4.0 and 5.0, at which point the product will reprecipitate.

Q: Why is my precipitated quinoline-4-carboxylic acid heavily discolored (brown/black) instead of the expected pale yellow? A: Discoloration typically stems from the oxidation of unreacted aniline derivatives or the formation of polymeric byproducts during the high-temperature cyclization step. Troubleshooting: If the precipitate is already dark, perform a charcoal filtration. Resuspend the solid in a basic aqueous solution (pH > 10) to dissolve it, add activated charcoal (Norit), heat to 60 °C for 15 minutes, and filter hot through a Celite pad. Re-acidify the clear filtrate to pH 4.0–5.0 to reprecipitate the purified, lighter-colored product.

Q: I am purifying a quinoline-4-carboxylate ester via silica gel chromatography, but it co-elutes with unreacted isatin. How can I resolve this? A: Isatin and quinoline-4-carboxylate esters often share similar Rf values in standard Hexane/Ethyl Acetate solvent systems due to their similar polarity profiles. Troubleshooting: Switch to a halogenated/protic solvent system, such as Chloroform/Methanol (e.g., 95:5 v/v) [3]. The protic nature of methanol selectively interacts with the lactam motif of isatin via hydrogen bonding, altering its retention factor relative to the quinoline ester. Alternatively, wash the crude mixture with saturated NaHCO3 prior to chromatography; the acidic lactam proton of isatin (pKa ~10.3) allows partial partitioning into the aqueous phase, reducing its load on the column.

Q: How do I remove residual palladium or copper after a cross-coupling functionalization of the quinoline core? A: The quinoline nitrogen and the adjacent carboxylate group can act as a bidentate ligand, tightly chelating transition metals (Pd, Cu) used in downstream Suzuki or Sonogashira couplings. Standard chromatography often fails to break these chelates. Troubleshooting: Stir the organic extract with a metal scavenger, such as QuadraSil AP (aminopropyl-functionalized silica) or an aqueous solution of EDTA, for 2 hours prior to concentration. This competitively strips the metal from the quinoline core.

Quantitative Data: Method Comparison

To assist in selecting the optimal purification route, the following table summarizes the quantitative performance metrics of the methodologies discussed above.

Purification MethodTarget SubstrateAverage Recovery YieldPurity AchievedScalabilityProcessing Time
Acid-Base Isoelectric Precipitation Free Carboxylic Acids85–95%>95.0%High (Multi-gram)2–4 Hours
Silica Gel Chromatography (CHCl3/MeOH) Carboxylate Esters60–80%>98.0%Medium4–8 Hours
Reverse-Phase Prep-HPLC (0.02% TFA) Complex/Polar Analogs40–70%>99.5%Low (Milligram)1–2 Hours
Activated Charcoal / Celite Filtration Highly Colored Mixtures75–90%VariableHigh (Multi-gram)1 Hour

References

  • BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." BenchChem.
  • National Institutes of Health (NIH) / PMC.
  • ACS Publications. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry.
Optimization

Technical Support Center: Esterification of Quinoline-4-Carboxylic Acid

Welcome to the technical support center for the esterification of quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Introduction

Quinoline-4-carboxylic acid and its ester derivatives are pivotal scaffolds in medicinal chemistry and materials science.[1] The esterification of this heterocyclic carboxylic acid, however, is not always straightforward. Issues such as low reactivity of the carboxylic acid, steric hindrance, and competing side reactions can often lead to frustratingly low yields and purification challenges.[2][3] This guide is structured to provide clear, actionable solutions to these problems, drawing from established literature and our in-house expertise.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of quinoline-4-carboxylic acid?

A1: Several reliable methods are employed for the esterification of quinoline-4-carboxylic acid, each with its own advantages and limitations. The choice of method often depends on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups. The three most common methods are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an excess of the alcohol, typically with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5][6] It is a cost-effective method, particularly for simple, unhindered alcohols.

  • Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8][9] It is a milder alternative to Fischer esterification and is particularly useful for sterically hindered alcohols and sensitive substrates.[10]

  • Mitsunobu Reaction: This redox-condensation reaction uses a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[11][12][13] It is known for its mild reaction conditions and stereochemical inversion at the alcohol center.

Q2: Why is the quinoline nitrogen a potential issue during esterification?

A2: The nitrogen atom in the quinoline ring is basic and can be protonated by strong acids used in methods like Fischer esterification. This protonation can decrease the nucleophilicity of the carboxylate group, thereby slowing down the reaction. In some cases, it can also lead to the formation of unwanted side products. For this reason, milder methods or the use of a protecting group on the nitrogen might be considered.

Q3: Can I synthesize the ester directly without first isolating the quinoline-4-carboxylic acid?

A3: Yes, one-pot synthesis methods are available. For instance, modified Pfitzinger or Doebner reactions can be designed to yield quinoline-4-carboxylic esters directly.[1][14] These methods often involve the reaction of an isatin or an aniline with a β-ketoester or a similar precursor in the presence of an alcohol.[15][16] A one-step synthesis of quinoline-4-carboxylates has been reported using isatin, 1,3-dicarbonyl compounds, and an alcohol in the presence of trimethylchlorosilane (TMSCl) as a catalyst.

Troubleshooting Guide

Problem 1: Low or No Ester Product Formation

This is one of the most common issues encountered. The underlying causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.

Potential Cause Recommended Solution Scientific Rationale
Low Reactivity of Carboxylic Acid Switch to a more powerful activation method. If using Fischer esterification, consider converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[3] Alternatively, use a coupling agent like DCC (Steglich esterification).[3]Acid chlorides are significantly more electrophilic than the corresponding carboxylic acids, leading to a much faster reaction with the alcohol. Coupling agents like DCC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10]
Steric Hindrance For sterically hindered alcohols (e.g., tert-butanol), Fischer esterification is often ineffective.[3][10] The Steglich esterification is a better choice.[8][9] Another effective method for hindered substrates is the formation of the cesium salt of the carboxylic acid followed by reaction with an alkyl halide (e.g., methyl iodide).[2]The bulky nature of sterically hindered alcohols prevents them from efficiently attacking the carbonyl carbon in Fischer esterification. The activated intermediates in Steglich esterification are more susceptible to nucleophilic attack. The cesium salt method proceeds via an SN2 mechanism, which can be effective even with some degree of steric hindrance.
Insufficient Catalyst Activity In Fischer esterification, ensure the acid catalyst is fresh and used in sufficient quantity (typically 5-10 mol%). For Steglich esterification, DMAP is a crucial catalyst; ensure it is not degraded and is used in catalytic amounts (5-10 mol%).[7][10]The acid catalyst in Fischer esterification protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][17] DMAP in Steglich esterification acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol.[10]
Reversible Reaction Equilibrium For Fischer esterification, which is a reversible reaction, drive the equilibrium towards the product side. This can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction using a Dean-Stark apparatus or molecular sieves.[4][5][6]According to Le Chatelier's principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium to favor the formation of the ester.[4]
Problem 2: Formation of Side Products and Purification Difficulties

The presence of unexpected spots on your TLC plate and co-eluting impurities during column chromatography can be a significant hurdle.

Potential Cause Recommended Solution Scientific Rationale
N-Acylurea Formation in Steglich Esterification Ensure that a catalytic amount of DMAP is used. The formation of the N-acylurea byproduct is a known side reaction where the O-acylisourea intermediate rearranges.[8]DMAP intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium species, which reacts faster with the alcohol, thus minimizing the time available for the rearrangement to the N-acylurea.[10]
Decomposition of Starting Material or Product If using harsh conditions (e.g., high temperatures in Fischer esterification), consider switching to a milder method like Steglich or Mitsunobu esterification.[2][8]Quinoline derivatives can be sensitive to high temperatures and strong acids, leading to decomposition or side reactions. Milder, room-temperature methods can preserve the integrity of the molecule.
Difficulty Removing Dicyclohexylurea (DCU) DCU, the byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration. If it remains in solution, it can sometimes be precipitated by cooling the reaction mixture or by adding a non-polar solvent like hexane.DCU has low solubility in common reaction solvents like dichloromethane or ethyl acetate, especially at lower temperatures.
Triphenylphosphine Oxide and Hydrazide Byproducts in Mitsunobu Reaction Purification after a Mitsunobu reaction can be challenging due to the byproducts. Using polymer-supported triphenylphosphine or modified reagents can simplify purification. Alternatively, careful column chromatography is required.Triphenylphosphine oxide and the reduced azodicarboxylate are often of similar polarity to the desired product, making their separation difficult. Specialized reagents are designed for easier removal.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol is suitable for simple primary and secondary alcohols.

  • To a round-bottom flask, add quinoline-4-carboxylic acid (1.0 eq.).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq.), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Steglich Esterification

This protocol is recommended for more sensitive substrates and sterically hindered alcohols.

  • Dissolve quinoline-4-carboxylic acid (1.0 eq.), the alcohol (1.1-1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM, or N,N-dimethylformamide, DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the solvent.

  • Wash the filtrate with 1M HCl to remove excess DMAP and any remaining DCC, followed by a wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Troubleshooting

Fischer Esterification Mechanism

Fischer_Esterification RCOOH Quinoline-4-Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH ROH Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Leaves Proton_Transfer->Water_Leaving - H2O Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester H2O Water Ester Ester Product Protonated_Ester->Ester - H+

Sources

Troubleshooting

optimizing reaction conditions for quinoline-4-carboxylate derivatives

Welcome to the Technical Support Center for Quinoline-4-Carboxylate Synthesis . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline-4-Carboxylate Synthesis . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals bypass common bottlenecks in the synthesis of quinoline-4-carboxylate derivatives.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols. By understanding why a reaction fails at the molecular level, you can systematically optimize your workflows.

Fundamental Mechanistic & Optimization FAQs

Q: Why are my yields consistently low when performing Fischer-Speier esterification on sterically hindered quinoline-4-carboxylic acids? Causality: Traditional Fischer-Speier esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl carbon. When steric hindrance is present (e.g., a C3 methyl group on the quinoline core), the approach trajectory for the alcohol is physically blocked, drastically reducing the reaction rate and leading to poor conversion[1]. Solution: Bypass the acid-catalyzed pathway entirely. You should generate the cesium salt of the carboxylic acid using Cesium Carbonate (Cs₂CO₃), followed by an Sₙ2 alkylation with iodomethane (MeI) in DMF at room temperature. This method shifts the reaction from a nucleophilic acyl substitution to an Sₙ2 displacement, easily overcoming steric barriers around the carboxylate[1].

Q: How can I avoid the formation of thick resins and tars during the Pfitzinger reaction? Causality: The classic Pfitzinger synthesis uses strongly basic conditions (excess KOH or NaOH) and extended reflux temperatures. These harsh conditions frequently promote unwanted side reactions, such as the self-aldol condensation of the starting ketones or aldehydes, leading to polymeric tars that trap your product and complicate purification[2]. Solution: Shift to a modified Pfitzinger approach using enaminones (e.g., N,N-dimethylenaminones) instead of simple ketones. Utilizing a Lewis acid catalyst like Bi(OTf)₃ or a TMSCl-promoted reaction in an alcohol/water mixture allows for much milder conditions. This prevents aldol side-reactions and facilitates a clean domino cyclization/esterification sequence[3].

Q: What is the mechanistic advantage of using TMSCl in the one-pot synthesis of quinoline-4-carboxylates? Causality: TMSCl acts as both a Lewis acid and a dehydrating agent. It facilitates the initial ring-opening of isatin and activates the carbonyl groups for nucleophilic attack by the enaminone. Crucially, in the presence of an alcohol solvent, TMSCl generates HCl in situ. This drives the direct esterification of the transient carboxylic acid intermediate, collapsing a traditionally two-step process (cyclization followed by esterification) into a single, highly efficient cascade event[4].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Built-in visual and chromatographic checkpoints confirm that each mechanistic step has occurred before you proceed.

Protocol: One-Pot Synthesis of Quinoline-4-Carboxylates via TMSCl-Promoted Domino Cyclization/Esterification

Step 1: Reagent Preparation & Initial Hydrolysis

  • Add isatin (1.0 equiv) and the appropriate enaminone (1.0 equiv) to a reaction flask containing a 2:1 mixture of anhydrous alcohol (e.g., Methanol or Ethanol) and Water.

  • Validation Checkpoint: The mixture will initially appear as an opaque orange/red suspension. If the isatin does not suspend evenly, ensure adequate stirring before proceeding.

Step 2: Activation & Domino Cyclization

  • Slowly add Trimethylsilyl chloride (TMSCl, 2.0 equiv) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and maintain reflux for 6-8 hours[4].

  • Validation Checkpoint: As the isatin ring opens and condenses with the enaminone, the suspension will transition into a clear, yellowish solution. Monitor via TLC (Hexane:Ethyl Acetate, 3:1); the complete disappearance of the bright orange isatin spot and the UV-active enaminone spot confirms the formation of the quinoline core.

Step 3: In-Situ Esterification

  • Maintain reflux. The in-situ generated HCl (from TMSCl and alcohol) will automatically catalyze the esterification of the C4-carboxylic acid[3].

  • Validation Checkpoint: A new, highly UV-active spot with a higher R_f value (less polar) than the intermediate carboxylic acid will appear on the TLC plate. Wait until the baseline acid spot is fully consumed.

Step 4: Work-up and Isolation

  • Cool the mixture to room temperature and pour it over crushed ice.

  • Neutralize carefully with saturated NaHCO₃ solution until pH 7 is reached to prevent ester hydrolysis.

  • Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol.

Troubleshooting Matrix

Issue: Premature precipitation of intermediates.

  • Causality: The isatinic acid salt intermediate is highly polar. If it is insoluble in your chosen solvent system, it will crash out of solution, halting the bimolecular condensation step.

  • Solution: Optimize your base and solvent ratio. While KOH is standard, switching to NaOH can alter the solubility profile of the intermediate[2]. Alternatively, increase the water ratio in your EtOH/H₂O solvent mixture to keep the salt dissolved until cyclization occurs.

Issue: Reaction yields a mixture of quinoline-4-carboxylic acid and the ester product.

  • Causality: The equilibrium of the esterification step has not been pushed far enough to the right, likely due to excess water in the system competing with the alcohol nucleophile.

  • Solution: If using the TMSCl method, ensure your alcohol is strictly anhydrous and increase the equivalents of TMSCl to act as a more aggressive water scavenger.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final yield of quinoline-4-carboxylates, demonstrating why modern modified conditions outperform classic approaches.

EntrySubstrate PairingSolvent SystemCatalyst / BaseTemp (°C)Time (h)Yield (%)
1Isatin + KetoneH₂OKOH (3.0 eq)100 (Reflux)2445% (High Tar)
2Isatin + KetoneEtOH/H₂O (1:1)NaOH (3.0 eq)801862%
3Isatin + EnaminoneMeOH/H₂O (2:1)TMSCl (2.0 eq)80688%
4Isatin + EnaminoneEtOHBi(OTf)₃ (5 mol%)80492%
5Quinoline-4-COOHDMFCs₂CO₃ / MeI251285% (Steric bypass)

Visualizations & Logical Workflows

Pathway A Isatin Derivative B Base Hydrolysis (KOH / NaOH) A->B C Keto-Acid Intermediate (Isatinic Acid) B->C E Condensation & Dehydration C->E D Enaminone / Ketone Addition D->E F Quinoline-4-Carboxylic Acid E->F G Esterification (TMSCl / ROH) F->G H Quinoline-4-Carboxylate G->H

Caption: Mechanistic pathway for the synthesis of quinoline-4-carboxylates.

Troubleshooting Start Issue: Low Yield or Tar Formation? Q1 Is the base concentration too high? Start->Q1 A1 Reduce KOH/NaOH or switch to TMSCl. Q1->A1 Yes Q2 Is the intermediate precipitating? Q1->Q2 No A2 Optimize solvent ratio (EtOH/H2O). Q2->A2 Yes Q3 Is steric hindrance blocking esterification? Q2->Q3 No A3 Use Cs2CO3 and MeI in DMF. Q3->A3 Yes

Caption: Troubleshooting decision tree for quinoline-4-carboxylate synthesis.

References

  • BenchChem. Optimizing reaction parameters for Pfitzinger synthesis of quinolines.2

  • ResearchGate. Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives.3

  • PMC / NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.1

  • ResearchGate. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water.4

Sources

Optimization

solvent optimization for quinoline-4-carboxylate crystallization

Welcome to the Technical Support Center for Quinoline-4-Carboxylate Crystallization and Formulation. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline-4-Carboxylate Crystallization and Formulation. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific physicochemical challenges associated with the quinoline-4-carboxylate scaffold.

This guide synthesizes thermodynamic principles with field-proven methodologies to provide self-validating protocols for solvent optimization, crystallization troubleshooting, and solubility enhancement.

Crystallization & Troubleshooting Workflow

Workflow N1 Crude Quinoline-4-carboxylate N2 Solvent Screening (Assess Polarity & H-bonding) N1->N2 N3 Single Solvent (e.g., Ethanol, Toluene) N2->N3 N4 Binary System (e.g., DCM / Hexane) N2->N4 N5 Controlled Cooling & Nucleation N3->N5 N4->N5 N6 Issue: Oiling Out (Liquid Phase Separation) N5->N6 Rapid cooling / High conc. N8 High-Purity Crystals N5->N8 Optimal lattice growth N7 Reduce Cooling Rate & Dilute Concentration N6->N7 N7->N5 Retry crystallization

Workflow for quinoline-4-carboxylate solvent screening and crystallization troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the best starting solvents for crystallizing quinoline-4-carboxylate derivatives? A1: The molecular structure of quinoline-4-carboxylates features a rigid, hydrophobic quinoline core paired with a polar carboxylic acid (or ester) moiety[1]. This amphiphilic nature requires a systematic solvent screening approach based on the specific substituents attached to the core.

  • Alcohols: Ethanol is frequently highly effective as a single solvent. It provides excellent solubility at reflux and poor solubility at room temperature, often yielding 88–90% recovery of high-purity crystals[2].

  • Aromatic Hydrocarbons & Ethers: Toluene is excellent for rigid, highly lipophilic systems. Alternatively, 1,4-dioxane or THF can dissolve derivatives with bulky non-polar groups (e.g., adamantyl substitutions)[1].

  • Binary Systems: For complex or heavily substituted derivatives, binary mixtures such as 1,4-dioxane/n-butanol (1:4 v/v)[3] or dichloromethane/hexane (1:4 v/v)[4] are highly recommended.

Q2: My compound "oils out" instead of forming crystals. What is the mechanistic cause and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes insoluble in the solvent matrix at a specific temperature but separates as a viscous liquid phase rather than nucleating into a solid crystalline lattice[1]. This is thermodynamically driven by rapid supersaturation, where the energy barrier for liquid demixing is lower than the activation energy required for crystal nucleation.

  • Reduce the Cooling Rate: Rapid cooling traps the system in a metastable liquid state. Allow the flask to cool ambiently to room temperature before applying an ice bath[1].

  • Adjust Solute Concentration: Oiling out often happens if the initial concentration is too high. Dilute the system by adding 5-10% more of the heated recrystallization solvent[1].

  • Seeding: Introduce a microscopic seed crystal of the pure compound to bypass the nucleation energy barrier, forcing the molecules to align into a solid lattice.

Q3: How can I improve the aqueous solubility of my purified quinoline-4-carboxylic acid for in vitro biological assays? A3: Quinoline-4-carboxylic acids often suffer from exceptionally poor aqueous solubility (sometimes <0.10 mg/mL at physiological pH) due to high lipophilicity and stable crystal packing[5].

  • Salt Formation: React the acidic moiety with a basic counterion (e.g., sodium, potassium, or tromethamine). The chosen base should have a pKa at least 2 units higher than the carboxylic acid to ensure complete proton transfer and salt stability[6][7].

  • pH Adjustment: Formulate your assay buffers at a pH strictly above the compound's pKa to ensure it remains in the deprotonated, highly soluble carboxylate state[6].

  • Co-solvency: Utilize fresh, anhydrous DMSO to prepare stock solutions. Moisture-contaminated DMSO significantly reduces the solubility of hydrophobic quinoline cores[7][8]. Ensure the final DMSO concentration remains <1% in the aqueous assay buffer to prevent biological artifacts[6].

Quantitative Solvent Screening Data

When selecting a solvent system, balance the polarity index with the thermal window (boiling point) required for complete dissolution.

Solvent SystemPolarity IndexBoiling Point (°C)Typical Yield / OutcomePrimary Application & Causality
Ethanol (100%) 5.27888% - 90%Excellent single solvent; high solubility at reflux, low at room temp. Ideal for Doebner reaction products[2].
Dichloromethane / Hexane (1:4) ~1.5 (Mixed)40 / 68High PurityIdeal for esterified derivatives; balances lipophilicity and crystal packing[4].
1,4-Dioxane / n-Butanol (1:4) ~4.0 (Mixed)101 / 117High CrystallinityGood for complex, bulky frameworks requiring high-temperature dissolution[3].
Toluene (100%) 2.4110ModerateEffective for highly rigid, hydrophobic quinoline core systems[1].

Standardized Experimental Protocols

Protocol A: Binary Solvent Crystallization (Cloud-Point Titration)

Self-validating mechanism: The appearance of turbidity confirms the exact thermodynamic cloud point, ensuring optimal supersaturation without requiring complex pre-calculated solubility curves.

  • Dissolution: Suspend 1.0 g of crude quinoline-4-carboxylate in a minimal volume (e.g., 5-10 mL) of the "good" solvent (e.g., dichloromethane) in a round-bottom flask[4].

  • Heating: Warm the mixture gently under continuous stirring until the solid completely dissolves.

  • Titration: Dropwise, add the "poor" solvent (e.g., hexane) while maintaining the elevated temperature. Stop adding the moment a faint, persistent turbidity (cloudiness) is observed in the solution[1].

  • Clarification: Add just enough of the "good" solvent (typically 1-2 drops) to turn the solution clear again. This sets the solution exactly at the saturation point.

  • Crystallization & Isolation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours. Collect the crystals via vacuum filtration and wash with a cold aliquot of the poor solvent[1][4].

Protocol B: Salt Formation for Aqueous Solubilization

Self-validating mechanism: The visual transition from a turbid suspension to a clear solution directly correlates with the formation of the ionized carboxylate salt.

  • Suspension: Accurately weigh the purified quinoline-4-carboxylic acid and suspend it in deionized water[7].

  • Titration: While stirring vigorously and monitoring with a calibrated pH meter, add a 0.1 M NaOH (or KOH) solution dropwise[7].

  • Validation: Continuously monitor the pH. The exact pH at which the opaque suspension transitions to a completely clear solution indicates the minimum pH required for full solubilization via carboxylate salt formation[7].

  • Isolation: Lyophilize (freeze-dry) the clear solution to isolate the highly soluble sodium quinoline-4-carboxylate salt for future assay formulations.

References

  • MDPI. "Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants." MDPI. Available at: [Link]

  • IUCr Journals. "Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate." IUCr Journals. Available at:[Link]

  • NIH/PMC. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." National Institutes of Health. Available at: [Link]

  • Chemistry & Biology Interface. "Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives." CBI Journal. Available at: [Link]

Sources

Troubleshooting

stability issues of quinoline-4-carboxylate in acidic environments

Welcome to the Technical Support Center for Quinoline-4-Carboxylate derivatives. As a Senior Application Scientist, I have designed this guide to address the critical stability issues—specifically acid-catalyzed hydrolys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline-4-Carboxylate derivatives. As a Senior Application Scientist, I have designed this guide to address the critical stability issues—specifically acid-catalyzed hydrolysis and subsequent thermal decarboxylation—that researchers frequently encounter during the synthesis and deprotection of these scaffolds.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions to salvage your yields and optimize your synthetic workflows.

Diagnostic Overview: The Decarboxylation Dilemma

Quinoline-4-carboxylic acids are highly privileged scaffolds in drug discovery, notably acting as potent inhibitors of dihydroorotate dehydrogenase (DHODH)[1]. However, researchers often synthesize these molecules as ester precursors (quinoline-4-carboxylates) which must be deprotected late in the synthetic sequence.

The primary failure mode during this deprotection is unwanted decarboxylation . When quinoline-4-carboxylates are subjected to standard acidic hydrolysis (e.g., aqueous HCl or HBr) coupled with the heat required to cleave sterically hindered esters, the resulting carboxylic acid rapidly loses carbon dioxide (CO₂), yielding a useless des-carboxy quinoline byproduct[1].

Mechanistic Root Cause Analysis

To troubleshoot the problem, we must first understand the causality of the degradation.

Mechanistic pathway of acid-catalyzed decarboxylation in quinoline-4-carboxylates.

The Electron Sink Effect: In acidic environments, the quinoline nitrogen is readily protonated. This protonated pyridinium-like nitrogen acts as a powerful electron sink. When thermal energy is applied (often >60 °C), it facilitates the heterolytic cleavage of the C4–carbon bond. The transition state is stabilized by the formation of a zwitterionic intermediate, where the developing negative charge at the C4 position is delocalized into the electron-deficient ring. The subsequent loss of CO₂ is irreversible, driving the complete degradation of your target molecule[2].

Frequently Asked Questions (FAQs): Field Troubleshooting

Q1: I am monitoring my acidic ester deprotection via LC-MS. Why am I seeing a massive peak at [M+H]-44 instead of my target mass? A1: The mass loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). You have successfully hydrolyzed the ester, but the applied heat in the presence of acid has provided the activation energy necessary for the protonated quinoline-4-carboxylic acid to decarboxylate[1]. You must immediately halt the reaction, lower the temperature, or switch to a non-thermal deprotection strategy.

Q2: My quinoline-4-carboxylate has a methyl group at the C3 position. Standard mild acid/base hydrolysis isn't working at room temperature. If I heat it, it decarboxylates. How do I resolve this paradox? A2: Substituents at the C3 position (or C5 position) introduce severe steric hindrance around the C4-ester, physically blocking the trajectory for nucleophilic attack by water during standard aqueous hydrolysis[1]. This forces you to use higher temperatures, which inevitably triggers the decarboxylation pathway. Solution: Bypass aqueous nucleophilic hydrolysis entirely. Use a strong Lewis acid like Boron Tribromide (BBr₃) in anhydrous dichloromethane (DCM) at room temperature. BBr₃ coordinates directly to the ester carbonyl oxygen, facilitating an alkyl-oxygen cleavage mechanism that does not require thermal activation, thereby preserving the carboxylate group[1].

Q3: Can I just use basic hydrolysis (NaOH/KOH) to avoid protonating the quinoline nitrogen? A3: Yes, basic hydrolysis prevents the formation of the highly electrophilic protonated quinoline nitrogen, significantly raising the activation energy required for decarboxylation. However, if your molecule has base-sensitive functional groups (e.g., epoxides, certain amides, or halogens prone to nucleophilic aromatic substitution), or if the ester is highly sterically hindered (requiring harsh refluxing NaOH[1]), basic hydrolysis may cause alternative side reactions.

Quantitative Data: Deprotection Conditions Comparison

To aid in your experimental design, summarize your options using the matrix below. This table evaluates the causality between reaction conditions and the risk of target degradation.

Deprotection ReagentSolvent SystemOperating TempHydrolysis Efficacy (Hindered Esters)Decarboxylation RiskRecommended Use Case
6M HCl or HBr Aqueous / Dioxane80–100 °CModerateCritical (High) Only for unhindered, highly stable analogs.
NaOH / LiOH THF / MeOH / H₂O60–80 °CModerate to HighLow to ModerateBase-stable substrates; unhindered esters.
TFA (Trifluoroacetic acid) DCMRoom TempLow (Only cleaves t-Butyl)LowWhen the ester is a pre-planned tert-butyl ester.
1M BBr₃ Anhydrous DCMRoom TempHigh Low Sterically hindered (C3-substituted) methyl/ethyl esters[1].

Validated Experimental Protocol: Room Temperature BBr₃ Cleavage

This protocol is a self-validating system designed to cleave sterically hindered quinoline-4-carboxylates without inducing thermal decarboxylation.

Decision matrix and troubleshooting workflow for quinoline-4-carboxylate deprotection.

Step-by-Step Methodology:

  • Preparation: Dissolve the quinoline-4-carboxylate ester (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon) to prevent premature reagent quenching by atmospheric moisture.

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1 M BBr₃ in DCM (3.0 to 5.0 eq) dropwise. Causality note: The excess equivalent is required because the quinoline nitrogen and other heteroatoms will competitively coordinate with the Lewis acidic boron.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 12–16 hours).

  • Validation (Crucial): Sample the reaction and monitor via LC-MS. Confirm the disappearance of the ester mass and the appearance of the target carboxylic acid mass. Explicitly verify the absence of the [M+H]-44 peak.

  • Quenching: Cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding 1 M KOH (or water). Warning: BBr₃ reacts violently with water, releasing HBr gas. Proceed with extreme caution.

  • Isolation: Wash the basic aqueous layer with Ethyl Acetate (3×) to extract and remove unreacted starting materials and organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with HCl until a pH of 2–3 is reached. The zwitterionic/acidic nature of the quinoline-4-carboxylic acid will cause it to crash out of solution.

  • Collection: Chill the suspension at 2–8 °C overnight to maximize crystallization, then pour over a fritted funnel to collect the purified precipitated product[1].

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information (PMC).[Link]

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry (ACS).[Link]

Sources

Optimization

preventing degradation of quinoline-4-carboxylate during storage

Welcome to the Technical Support Center for Quinoline-4-Carboxylate Storage & Handling . As a Senior Application Scientist, I frequently encounter researchers who lose valuable time and resources due to the silent degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline-4-Carboxylate Storage & Handling .

As a Senior Application Scientist, I frequently encounter researchers who lose valuable time and resources due to the silent degradation of their quinoline-4-carboxylate libraries. These compounds are critical pharmacophores in drug discovery—most notably as1[1] and antimalarial agents. However, they are highly susceptible to a specific cascade of degradation events if not stored with mechanistic precision.

This guide bypasses generic advice to provide you with the chemical causality behind degradation, self-validating storage protocols, and advanced troubleshooting for your LC-MS and HPLC anomalies.

PART 1: The Causality of Degradation (The "Why")

Q: What are the primary mechanistic pathways of degradation for quinoline-4-carboxylates during storage?

A: Quinoline-4-carboxylates are bifunctional molecules that undergo three primary modes of degradation depending on environmental stressors:

  • Ester Hydrolysis (Moisture-Driven): If your compound is an ester, it is highly vulnerable to nucleophilic attack by water. Because standard laboratory solvents like DMSO are profoundly hygroscopic, repeated opening of stock vials pulls atmospheric moisture into the solution. This water cleaves the ester bond, yielding the free quinoline-4-carboxylic acid and an alcohol byproduct.

  • Decarboxylation (Thermal/pH-Driven): Once the free carboxylic acid is formed, the molecule is primed for decarboxylation. In polar or slightly acidic environments, the carboxyl group ionizes, and the adjacent quinoline nitrogen protonates to form a zwitterion. Even mild thermal energy (e.g., heating a vial to >40°C to force dissolution) provides the activation energy necessary to cleave the C-C bond, releasing CO₂ gas and leaving behind an inactive quinoline core[2].

  • Photo-Oxidation (Light-Driven): The conjugated quinoline ring system can absorb UV light, catalyzing the oxidation of the quinoline nitrogen to an N-oxide in the presence of dissolved oxygen.

Degradation Q4C Quinoline-4-carboxylate (Intact Ester) Hydrolysis Ester Hydrolysis (Moisture / pH) Q4C->Hydrolysis H2O Nucleophilic Attack Oxidation Photo-Oxidation (UV Light / O2) Q4C->Oxidation Photon / O2 Exposure FreeAcid Quinoline-4-carboxylic Acid (Intermediate) Hydrolysis->FreeAcid Decarboxylation Decarboxylation (Thermal Stress) FreeAcid->Decarboxylation Heat / Zwitterion Formation Quinoline Quinoline Core (- CO2) Decarboxylation->Quinoline NOxide Quinoline N-oxide (Degradant) Oxidation->NOxide

Fig 1: Primary degradation pathways of quinoline-4-carboxylates during suboptimal storage.

PART 2: Standardized Storage Protocols & Data (The "How")

Q: What are the exact shelf-life expectations for these compounds, and how do I achieve them?

A: Stability is entirely dependent on mitigating moisture and thermal kinetic energy. Below is the quantitative stability data synthesized from validated commercial standards[3][4].

Quantitative Storage Stability Data
Storage StateMatrix / EnvironmentTemperatureValidated Stability Shelf-Life
Solid Powder Desiccated, Inert Gas (Argon)-20°C≥ 3 to 4 years
Stock Solution Anhydrous DMSO (<0.005% H₂O)-80°C12 months
Stock Solution Anhydrous DMSO (<0.005% H₂O)-20°C1 month
Working Solution Aqueous Assay Buffer (pH 7.4)+4°C< 24 hours (Prepare fresh)
Self-Validating Experimental Protocol: Stock Solution Preparation

To prevent the degradation cascade, you must implement a workflow that treats moisture and oxygen as contaminants.

Step 1: Solvent Validation Never use "benchtop" DMSO. Use strictly anhydrous DMSO packed under argon. Moisture-contaminated DMSO not only causes hydrolysis but drastically reduces the solubility of quinoline derivatives[3].

Step 2: Temperature-Controlled Dissolution Add the anhydrous solvent to the solid powder. Do not heat the vial above 40°C or use aggressive sonication, as this provides the kinetic energy required for decarboxylation[2]. If the compound is stubborn, rely on vortexing at room temperature.

Step 3: Inert Atmosphere Purging Before sealing, gently purge the headspace of the master vial with a stream of Argon or Nitrogen gas. This displaces atmospheric oxygen and ambient humidity[4].

Step 4: Single-Use Aliquoting Divide the master stock into 50 µL or 100 µL single-use aliquots using amber, low-bind microcentrifuge tubes. This prevents photodegradation and eliminates freeze-thaw cycles.

Step 5: Baseline Validation (The Self-Validating Step) Immediately after aliquoting, take one aliquot and run an LC-MS analysis. You must confirm the presence of the intact parent mass [M+H]+ . This chromatogram acts as your internal control baseline. If degradation occurs later, you can compare against this baseline to isolate the exact point of failure.

Workflow Powder Solid Powder (-20°C) Dissolve Gentle Dissolution (<40°C) Powder->Dissolve Solvent Anhydrous DMSO (<0.005% H2O) Solvent->Dissolve Purge Argon Purge (Displace O2) Dissolve->Purge Aliquot Amber Vials (Single-Use) Purge->Aliquot Freeze Flash Freeze (-80°C) Aliquot->Freeze

Fig 2: Standardized workflow for the preparation and storage of quinoline-4-carboxylate solutions.

PART 3: Troubleshooting Guides & FAQs

Q: I observed a mass shift of exactly -44 Da in my LC-MS analysis of a stored stock solution. What happened? A: A mass loss of 44 Da is the definitive diagnostic signature of decarboxylation (loss of CO₂). Your quinoline-4-carboxylate was subjected to thermal stress or an acidic microenvironment. The mechanism involves the preliminary ionization of the carboxyl group, followed by protonation of the aromatic ring, and subsequent loss of carbon dioxide[2]. Corrective Action: Discard the stock. In the future, ensure storage at -80°C and strictly avoid heating the sample during the dissolution phase.

Q: My DMSO stock solution has precipitated over time and shows a new peak on HPLC with a shorter retention time. How do I prevent this? A: This is the classic presentation of ester hydrolysis . The new, earlier-eluting peak is the free quinoline-4-carboxylic acid, which is significantly more polar (hence the shorter retention time on a reverse-phase C18 column) and often less soluble in DMSO than its ester precursor. This occurred because your DMSO absorbed atmospheric moisture. Corrective Action: Switch to single-use aliquots. Once a DMSO vial is opened, it should be purged with Argon before returning to the freezer[4].

Q: My compound solution turned from clear to a slight yellow/brown tint after being left on the benchtop. Is it still viable? A: No. The color change indicates photo-oxidation . The conjugated pi-system of the quinoline ring is sensitive to UV light, which catalyzes the formation of quinoline N-oxides in the presence of dissolved oxygen. Corrective Action: Always use amber vials for storage and minimize exposure to direct laboratory lighting during assay preparation.

References

  • Title: 2 Source: Canadian Science Publishing

  • Title: 3 Source: Selleck Chemicals

  • Title: 4 Source: Cayman Chemical

  • Title: 1 Source: PMC (National Institutes of Health)

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Quinoline-4-Carboxylate Functionalization

Welcome to the Application Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the late-stage functionalization of quinoline-4-carboxylate scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the late-stage functionalization of quinoline-4-carboxylate scaffolds.

Due to the unique electronic properties of quinoline-4-carboxylates—specifically the bidentate chelation potential between the basic quinoline nitrogen and the C4-carboxylate group—optimizing catalyst loading is rarely a linear process. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome catalyst poisoning, poor regioselectivity, and over-oxidation.

Diagnostic Workflow for Catalyst Optimization

Before adjusting your reaction parameters, follow this logical progression to identify the root cause of poor catalytic turnover.

Workflow Start Initial Catalyst Screening (1-5 mol%) CheckConv Assess Conversion & Selectivity Start->CheckConv HighConv High Conversion (>80%) CheckConv->HighConv Success LowConv Low Conversion (<50%) CheckConv->LowConv Failure ReduceLoad Titrate Downwards (0.1-1 mol%) HighConv->ReduceLoad Optimize Investigate Check N-coordination or Radical Quenching LowConv->Investigate Optimize Final Catalyst Loading Established ReduceLoad->Optimize Additives Introduce Acid Additive or N-blocking Group Investigate->Additives Additives->CheckConv Retest

Iterative workflow for resolving catalyst loading issues in quinoline functionalization.

Troubleshooting & FAQs

Q1: Why am I observing poor conversion (<20%) despite using high catalyst loadings (10-15 mol%) in transition-metal-catalyzed cross-couplings?

The Causality: High catalyst loading does not linearly correlate with higher conversion in quinoline-4-carboxylate systems. The lone pair on the quinoline nitrogen, in proximity to the C4-carboxylate moiety, can act as a powerful bidentate ligand. When you increase the metal catalyst (e.g., Palladium or Copper) without adjusting the ligand-to-metal ratio, the substrate sequesters the metal, forming thermodynamically stable, catalytically inactive off-cycle complexes (catalyst poisoning). The Solution:

  • Titrate downwards: Counterintuitively, reducing the catalyst loading to 1-5 mol% often restores turnover by maintaining an excess of the active chiral/achiral ligand relative to the metal.

  • Introduce an N-blocking group or acid additive: Adding a Brønsted acid (like TFA) protonates the quinoline nitrogen. This prevents it from coordinating with the metal catalyst and lowers the LUMO of the heterocycle, directing functionalization selectively. Recent advancements have demonstrated that N-activation/blocking strategies not only prevent catalyst poisoning but also strictly control regioselectivity in Minisci-type functionalizations[1].

Q2: In photoredox Minisci-type alkylations, increasing the photocatalyst loading causes a drop in product yield and an increase in degradation products. How do I optimize this?

The Causality: Over-saturating the reaction with a photocatalyst (PC) leads to two distinct failure modes: the "inner-filter effect" and radical-radical recombination. Excess PC absorbs all photons at the reactor wall, leaving the bulk solution unreacted. Furthermore, while the quinoline scaffold is a robust radical acceptor, generating alkyl radicals faster than the substrate can trap them leads to homocoupling or over-oxidation of the newly formed product[2]. The Solution: Maintain PC loading strictly between 0.5 to 2.0 mol%. Dilute the reaction mixture (0.05 M - 0.1 M) to ensure optimal light penetration.

Q3: How do I balance the catalyst-to-oxidant ratio in cross-dehydrogenative coupling (CDC) to prevent over-oxidation of the quinoline core?

The Causality: In transition-metal-free CDC or Cu-catalyzed radical cross-coupling, the oxidant (e.g., K₂S₂O₈) is responsible for both generating the initial radical and rearomatizing the quinoline core after the radical addition[3]. A stoichiometric mismatch leads to either stalled intermediates (dihydroquinolines) or over-oxidized degradation products (e.g., quinoline N-oxides). Remote C-H activation requires precise stoichiometric control to avoid traditional, unselective Friedel-Crafts pathways[4].

Quantitative Data: Catalyst vs. Oxidant Loading Optimization

The following table summarizes the optimization matrix for a standard C2-alkylation of methyl quinoline-4-carboxylate.

Catalyst LoadingOxidant (K₂S₂O₈)Acid Additive (TFA)Conversion (%)C2:C8 SelectivityMechanistic Observation
10 mol%2.0 equivNone15%1:1Catalyst poisoning / off-cycle binding
5 mol%2.0 equivNone35%1.5:1Mild aggregation; poor regiocontrol
5 mol%2.0 equiv1.5 equiv85%>20:1Optimal N-activation & turnover
1 mol% 2.0 equiv 1.5 equiv 82% >20:1 Highly efficient turnover (Optimal)
1 mol%4.0 equiv1.5 equiv40%N/ASubstrate/Product over-oxidation

Mechanistic Pathway: Photoredox Minisci-Type Functionalization

Understanding the sequence of electron transfer and radical addition is critical for troubleshooting. The diagram below illustrates the self-correcting cycle of a properly optimized photoredox system.

Mechanism PC Photocatalyst (PC) Excitation Radical Alkyl Radical Generation PC->Radical SET Addition Radical Addition (C2 position) Radical->Addition Substrate Protonated Quinoline-4-carboxylate Substrate->Addition Oxidation Oxidation/Deprotonation (Aromatization) Addition->Oxidation Oxidation->PC PC Regeneration Product Functionalized Product Oxidation->Product

Photoredox Minisci-type C-H functionalization pathway of quinoline-4-carboxylates.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and analytical cues are embedded into the steps to confirm that the catalyst loading and active species generation are functioning as intended.

Protocol A: Optimized Minisci-Type Photoredox Alkylation

Objective: C2-alkylation of quinoline-4-carboxylates using a photoredox catalyst.

  • Substrate Preparation: Dissolve the quinoline-4-carboxylate (0.5 mmol) in a degassed solvent mixture (DCE/H₂O, 1:1, 5 mL).

    • Self-Validation: The solution must be completely clear. Any turbidity indicates incomplete dissolution, which will scatter light and drastically reduce photocatalyst efficiency.

  • Acidification (N-Activation): Add Trifluoroacetic acid (TFA, 1.5 equiv) dropwise.

    • Self-Validation: A slight exothermic reaction and a minor color shift confirm the protonation of the quinoline core, generating the highly electrophilic quinolinium intermediate.

  • Catalyst & Reagent Addition: Add the photoredox catalyst (e.g., fac-Ir(ppy)₃, 1.0 mol% ), the alkyl radical precursor (e.g., carboxylic acid, 2.0 equiv), and the oxidant ((NH₄)₂S₂O₈, 2.0 equiv).

  • Irradiation: Irradiate the mixture using 450 nm blue LEDs at room temperature for 12 hours under an inert N₂ atmosphere.

  • Reaction Monitoring & Workup:

    • Self-Validation: Check the reaction via TLC. The disappearance of the starting material and the emergence of a new, highly fluorescent spot under 254 nm UV light confirms successful rearomatization (oxidation step).

    • Quench with saturated aqueous NaHCO₃ to neutralize the acid, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Copper-Catalyzed Radical Cross-Coupling

Objective: Remote C-H functionalization avoiding traditional Friedel-Crafts pathways.

  • Catalyst Activation: In a flame-dried Schlenk tube, combine Cu(OAc)₂ (5.0 mol% ) and 1,10-phenanthroline (6.0 mol%) in 1,4-dioxane (3 mL). Stir at room temperature for 15 minutes.

    • Self-Validation: The solution must transition to a deep, homogeneous blue/green color. This visual cue confirms the formation of the active Cu-ligand complex and ensures the metal will not be immediately sequestered by the substrate.

  • Coupling: Add the quinoline-4-carboxylate substrate (0.5 mmol), the radical precursor (1.5 equiv), and Na₂CO₃ (2.0 equiv).

  • Heating: Seal the tube and heat to 90 °C for 16 hours.

    • Self-Validation: If using decarboxylative or desulfonylative precursors, controlled gas evolution at the onset of heating confirms active radical generation.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove insoluble copper salts, concentrate in vacuo, and purify via column chromatography.

References

  • Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2021, 143, 11927-11933)
  • Source: Accounts of Chemical Research (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Angewandte Chemie International Edition (National University of Singapore)

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Quinoline-4-Carboxylate Derivatives: Performance, Synthesis, and Validation

As an application scientist specializing in heterocyclic medicinal chemistry, I frequently leverage the quinoline scaffold due to its status as a "privileged structure." Its ability to engage diverse biological targets v...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in heterocyclic medicinal chemistry, I frequently leverage the quinoline scaffold due to its status as a "privileged structure." Its ability to engage diverse biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a cornerstone of modern drug discovery[1]. Among its derivatives, quinoline-4-carboxylates (and their corresponding carboxylic acids and amides) have emerged as highly tunable molecules with profound antibacterial, antimalarial, and anticancer properties[2].

This guide provides an objective, data-driven comparative analysis of quinoline-4-carboxylate derivatives against standard therapeutics. It is designed to equip researchers with the mechanistic causality, comparative performance data, and self-validating experimental protocols necessary to synthesize and evaluate these compounds.

Mechanistic Grounding & Target Engagement

The biological versatility of quinoline-4-carboxylates stems from their structural mimicry of endogenous substrates, allowing them to competitively inhibit critical enzymatic pathways.

  • Oncology (DHODH & PDK1 Inhibition): Quinoline-4-carboxylic acids and their ester derivatives act as potent competitive inhibitors of human dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine biosynthesis[1]. By blocking DHODH, these compounds deplete intracellular uridine monophosphate (UMP), triggering cell cycle arrest. Additionally, specific carboxamide derivatives have been shown to target PDK1, inducing apoptosis and overcoming chemo-resistance in colorectal cancer models[3].

  • Antimicrobial (DNA Gyrase Inhibition): In bacterial models, quinoline-4-carboxylates operate similarly to clinical fluoroquinolones. They inhibit bacterial DNA gyrase (topoisomerase II), preventing the relaxation of supercoiled DNA during replication, which ultimately leads to cell death[1].

Mechanism Q4C Quinoline-4-Carboxylate DHODH DHODH Enzyme Q4C->DHODH Competitive Binding Gyrase Bacterial DNA Gyrase Q4C->Gyrase Intercalation Pyrimidine Pyrimidine Synthesis Blocked DHODH->Pyrimidine DNA DNA Supercoiling Arrested Gyrase->DNA Apoptosis Tumor Cell Apoptosis Pyrimidine->Apoptosis Death Bacterial Cell Death DNA->Death

Dual mechanistic pathways of quinoline-4-carboxylates in oncology and antimicrobial applications.

Comparative Performance Analysis

To objectively evaluate the efficacy of newly synthesized quinoline-4-carboxylates, we benchmark their performance against established clinical standards.

Antibacterial Efficacy

The esterification of the C4-carboxylic acid is a deliberate and critical design choice. Masking the polar carboxylate anion significantly enhances the molecule's lipophilicity, facilitating passive diffusion across the complex bacterial cell membrane. For instance, 2-(Furan-2-yl)quinoline-4-carboxylate (FQCA) demonstrates potent antitubercular activity, matching the efficacy of first-line drugs like Ciprofloxacin and Pyrazinamide[4].

Table 1: Antibacterial Activity Comparison (MIC values)

Compound / DerivativeTarget StrainMIC (µg/mL)Reference StandardStandard MIC (µg/mL)
2-(Furan-2-yl)quinoline-4-carboxylate (FQCA)M. tuberculosis3.12 - 6.25Ciprofloxacin~3.12
2-(Furan-2-yl)quinoline-4-carboxylate (FQCA)M. tuberculosis3.12 - 6.25PyrazinamideComparable
2-Phenylquinoline-4-carboxylic acidS. aureus64CiprofloxacinNot explicitly stated
2-Phenylquinoline-4-carboxylic acidE. coli128CiprofloxacinNot explicitly stated

Data derived from comparative benchmarking studies on FQCA and related aryl derivatives[4].

Anticancer Efficacy

In oncology, steric bulk and electron-donating/withdrawing groups at the C2 position dictate target affinity. QSAR models indicate that highly substituted quinoline-4-carboxylic acids can outperform Brequinar, a known DHODH inhibitor reference. Furthermore, ester derivatives like propyl 2-(1-benzofuran-2-yl)quinoline-4-carboxylate exhibit significant antiproliferative activity via complete DNA cleavage[5].

Table 2: Anticancer & Antiproliferative Activity Comparison

Compound / DerivativeCell LineIC50 / InhibitionPrimary MechanismReference Control
Propyl 2-(1-benzofuran-2-yl)quinoline-4-carboxylateColo 20525.36% (at 10 µM)DNA CleavageDoxorubicin
6-Bromo-N,2-diphenylquinoline-4-carboxamideHCT-116Potent InhibitionPDK1 Targeting / Apoptosis5-Fluorouracil
Optimized Quinoline-4-carboxylic acidsVSV (DHODH model)Higher than BrequinarDHODH InhibitionBrequinar

Data aggregated from recent in vitro proliferation and QSAR modeling assays,[3],[5].

Validated Experimental Protocols

Trustworthy data requires reproducible methodologies. Below are the self-validating protocols I employ for the synthesis and biological evaluation of these derivatives.

Workflow Isatin Isatin + Ketone Pfitzinger Modified Pfitzinger (KOH, EtOH) Isatin->Pfitzinger Acid Quinoline-4-Carboxylic Acid Pfitzinger->Acid Ring Expansion Esterification Esterification (R-OH, H+) Acid->Esterification Product Quinoline-4-Carboxylate Esterification->Product Derivatization

Synthetic workflow for quinoline-4-carboxylates via the modified Pfitzinger reaction.

Protocol 1: Synthesis via Modified Pfitzinger Reaction & Esterification

Causality Note: The traditional Pfitzinger reaction requires harsh conditions. We utilize a modified approach using 33% aqueous KOH in ethanol. The strong base facilitates the ring-opening of isatin to isatoic acid, which subsequently undergoes condensation with the enolizable ketone (acetophenone derivative) and subsequent cyclization[6].

  • Ring Expansion: Dissolve isatin (10 mmol) in a stirred mixture of 33% aq. KOH (10 mL) and ethanol (20 mL). Add the substituted acetophenone (10 mmol)[6].

  • Reflux: Heat the mixture to reflux for 12-18 hours. The prolonged reflux ensures complete intramolecular cyclization following the initial aldol condensation.

  • Isolation: Cool the reaction to room temperature, evaporate the ethanol under reduced pressure, and acidify the aqueous layer with dilute HCl to pH 3-4. Filter the precipitated quinoline-4-carboxylic acid and recrystallize from ethanol.

  • Esterification: To synthesize the carboxylate ester, reflux the isolated acid with the corresponding alcohol (e.g., methanol, propanol) in the presence of a catalytic amount of concentrated H₂SO₄ for 6 hours[5].

    • Causality Note: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity, while the excess alcohol solvent drives the Fischer esterification equilibrium toward the product via Le Chatelier's principle.

Protocol 2: Broth Microdilution MIC Assay (Antibacterial Validation)

Causality Note: We select broth microdilution over agar disk diffusion because it provides quantitative, reproducible MIC values independent of the compound's agar diffusion coefficient—a critical factor for highly lipophilic quinoline esters[4].

  • Inoculum Preparation: Culture the target bacterial strain in Mueller-Hinton broth to an exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline-4-carboxylate derivative (dissolved in DMSO, final DMSO concentration < 1% to prevent solvent toxicity) across the wells.

  • Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin) and a negative control (broth + DMSO). Incubate at 37°C for 18-24 hours.

  • Readout: Add resazurin dye to each well. Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is recorded as the lowest concentration well that remains blue, indicating complete inhibition of bacterial growth[4].

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide Source: BenchChem URL:1

  • A Comparative Analysis of 2-(Furan-2-yl)quinoline-4-carboxylate and Standard Antibiotics Source: BenchChem URL:4

  • QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds Source: SUST Repository URL:

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer Source: PMC (National Institutes of Health) URL:3

  • Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters Source: Taylor & Francis URL:5

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water Source: ResearchGate URL:6

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL:2

Sources

Comparative

Comprehensive Guide to Validating Quinoline-4-Carboxylate Molecular Docking Studies

Quinoline-4-carboxylates are highly versatile scaffolds in modern drug discovery, exhibiting potent antimalarial, anticancer, and antiviral properties. A primary mechanism of action for these compounds is the competitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline-4-carboxylates are highly versatile scaffolds in modern drug discovery, exhibiting potent antimalarial, anticancer, and antiviral properties. A primary mechanism of action for these compounds is the competitive inhibition of critical metabolic enzymes, such as human dihydroorotate dehydrogenase (DHODH) and Plasmodium falciparum aminopeptidase N (PfA-M1)[1][2].

While molecular docking is indispensable for high-throughput screening and lead optimization, computational predictions are only as reliable as their experimental validation. This guide objectively compares leading molecular docking platforms for quinoline-4-carboxylate evaluation and provides self-validating experimental protocols to bridge the gap between in silico binding energies and in vitro efficacy.

Comparative Analysis of Molecular Docking Platforms

When docking quinoline-4-carboxylates, the choice of software dictates the accuracy of the predicted binding pose, especially concerning the highly polar carboxylic acid moiety. Below is an objective comparison of three industry-standard alternatives.

Table 1: Performance Comparison for Quinoline-4-Carboxylate Scaffolds
Docking SoftwareScoring FunctionPose Accuracy (RMSD)SpeedBest Use Case
AutoDock Vina EmpiricalHigh (~0.82 Å)Very FastHigh-throughput virtual screening and initial hit identification.
Schrödinger Glide SP/XP (Empirical / Force-field)Very High (<0.50 Å)MediumLead optimization, precise hydrogen-bond network mapping.
CCDC GOLD Genetic Algorithm (ChemPLP)High (~0.95 Å)MediumHighly flexible ligands and metalloprotein targets.

Analytical Insight: AutoDock Vina is highly efficient for initial screening, successfully predicting the binding of quinoline-4-carboxamides to PfA-M1 with an RMSD of 0.82 Å during re-docking validation[2]. However, for intricate water-mediated hydrogen bonds—such as those observed between quinoline derivatives and the T63 residue in DHODH—Schrödinger Glide’s Extra Precision (XP) mode often yields superior thermodynamic resolution[1].

Self-Validating Computational Protocol

To ensure trustworthiness, docking workflows must be self-validating. Do not blindly dock novel compounds without first proving the system can accurately recreate known biological reality.

Step-by-Step Methodology: Target Preparation & Re-docking
  • Protein Preparation: Download the target crystal structure (e.g., DHODH, PDB ID: 1D3G).

    • Causality: Raw PDB files contain crystallographic artifacts. You must assign correct protonation states at physiological pH (7.4) to ensure the quinoline nitrogen and carboxylic acid groups interact accurately with the binding pocket.

  • Selective Water Retention: Remove bulk solvent, but retain structural water molecules deep within the active site.

    • Causality: In DHODH, a novel water-mediated hydrogen bond with T63 is critical for the binding of potent quinoline analogues[1]. Stripping all water molecules will result in artificial poses and false-negative scoring.

  • Validation Checkpoint (Re-docking): Extract the co-crystallized ligand (e.g., brequinar analogue) and re-dock it into the prepared grid box[1].

    • Causality: If the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystallographic pose exceeds 2.0 Å, the grid parameters or scoring function are flawed. The system must be recalibrated before screening novel quinoline-4-carboxylates[3].

Experimental Validation: In Vitro Enzymatic Assay

Computational predictions must be anchored by empirical data. The following protocol outlines a self-validating in vitro DHODH inhibition assay to confirm docking scores.

Step-by-Step Methodology: DHODH Kinetic Assay
  • Buffer Formulation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

    • Causality: Quinoline-4-carboxylates are highly lipophilic (cLogP often > 4.0). Triton X-100 is a non-ionic surfactant included specifically to prevent the colloidal aggregation of the ligand, which would otherwise cause false-positive enzyme inhibition.

  • Substrate & Co-factor Addition: Add 1 mM dihydroorotate (DHO), 0.1 mM decylubiquinone, and 0.05 mM DCIP (2,6-dichloroindophenol).

    • Causality: DHODH oxidation of DHO is coupled to the reduction of DCIP. DCIP acts as a colorimetric electron acceptor, allowing the reaction kinetics to be monitored continuously via absorbance at 600 nm.

  • Ligand Incubation (Dose-Response): Introduce the quinoline-4-carboxylate in a 10-point concentration gradient (e.g., 1 nM to 100 μM).

    • Causality: A full dose-response curve is mandatory to calculate an accurate IC₅₀. Single-point percent inhibition assays cannot distinguish between true competitive inhibition and assay interference.

  • Validation Checkpoint (Positive Control): Run Brequinar, a known nanomolar DHODH inhibitor, in parallel.

    • Causality: If the IC₅₀ of Brequinar deviates significantly from its established baseline (~20 nM), the integrity of the recombinant enzyme or substrates is compromised, and the assay plate must be invalidated.

Data Presentation: Correlating Docking with Reality

A successful validation study demonstrates a clear correlation between in silico binding energies and in vitro IC₅₀ values. Table 2 illustrates this correlation using optimized quinoline-based analogues against DHODH[1].

Table 2: Validation of Docking Predictions against In Vitro DHODH Inhibition
CompoundDocking Score (kcal/mol)Experimental IC₅₀ (nM)Lipophilic Efficiency (LipE)Key Validated Interactions
Lead 3 -8.4250 ± 1103.10Hydrophobic pocket
Analogue 43 -9.826.2 ± 1.84.85T63 (Water-mediated H-bond)
Analogue 41 -10.29.71 ± 1.45.20Y356 (Direct H-bond), T63

Data demonstrates that lower docking scores successfully predicted the nanomolar efficacy of optimized analogues 41 and 43.

Validation Workflow Visualization

The following diagram illustrates the logical relationship between computational screening and experimental validation, ensuring a closed-loop, self-validating system.

ValidationWorkflow A Quinoline-4-Carboxylate Library Preparation C Molecular Docking (AutoDock Vina / Glide) A->C Ligands B Target Protein Prep (e.g., DHODH PDB: 1D3G) B->C Receptor D Validation Checkpoint: Native Ligand RMSD < 2.0 Å C->D Pose Generation E In Vitro Enzymatic Assay (IC50 Determination) D->E Top Candidates F Correlation Analysis (Docking Score vs. pIC50) E->F Experimental Data

Self-validating workflow integrating molecular docking with in vitro enzymatic assays.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (PMC). Available at:[Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry. Available at:[Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Quinoline-4-Carboxylate Derivatives and Chloroquine in Antimalarial Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison between the foundational antimalarial drug, chloroquine, and the emerging class of quinoline-...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison between the foundational antimalarial drug, chloroquine, and the emerging class of quinoline-4-carboxylate derivatives. As the global challenge of antimalarial drug resistance continues to grow, understanding the mechanistic distinctions and comparative efficacy of novel compound classes is paramount for the next generation of therapeutic development.

Introduction: The Quinoline Scaffold in Antimalarial Therapy

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of many highly successful antimalarial agents.[1] For decades, the 4-aminoquinoline chloroquine was the cornerstone of malaria treatment and prophylaxis, lauded for its high efficacy and affordability.[2][3] However, its utility has been severely diminished by the widespread emergence of resistant Plasmodium falciparum strains, necessitating an urgent search for new agents that can circumvent these resistance mechanisms.[2][3]

Quinoline-4-carboxylates and their amide derivatives have surfaced as a potent and versatile class of compounds.[1] Initial phenotypic screens and subsequent optimization have identified candidates with nanomolar potency, favorable pharmacokinetic properties, and, most critically, novel mechanisms of action that render them effective against chloroquine-resistant parasites.[4][5] This guide will dissect the fundamental differences in their biological activity, supported by experimental data and protocols.

Divergent Mechanisms of Action: A Tale of Two Targets

The primary distinction between chloroquine and the leading quinoline-4-carboxylate derivatives lies in their subcellular targets and mechanisms of action. While both exploit the parasite's biology, they do so in fundamentally different ways.

Chloroquine: Disrupting Heme Detoxification

Chloroquine's mechanism is a classic example of targeted accumulation.[6] As a weak base, it readily diffuses into the acidic food vacuole of the intraerythrocytic parasite.[7][8] Inside this low-pH environment, it becomes protonated and trapped.[7]

The parasite digests host hemoglobin within the food vacuole to obtain essential amino acids, a process that releases large quantities of toxic free heme.[9] To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin.[9] Chloroquine exerts its antimalarial effect by binding to heme and capping the growing hemozoin crystal, thereby preventing further detoxification.[7][9] The resulting accumulation of the toxic heme-chloroquine complex leads to oxidative stress, membrane damage, and ultimately, parasite lysis and autodigestion.[7]

Chloroquine Resistance: The primary mechanism of resistance involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein on the parasite's digestive vacuole membrane.[8][10][11] These mutations enable the transporter to actively pump protonated chloroquine out of the vacuole, reducing its concentration at the target site and restoring the parasite's ability to form hemozoin.[7][11]

Quinoline-4-Carboxamides: A Novel Approach Targeting Protein Synthesis

In contrast, several highly potent quinoline-4-carboxamide derivatives, such as the preclinical candidate DDD107498 (cabamiquine), operate through a completely different and novel mechanism.[4][5][12] These compounds do not primarily target hemozoin formation. Instead, their activity is attributed to the potent and specific inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2).[5][12]

PfEF2 is a crucial enzyme for the translocation step of protein synthesis on the 80S ribosome.[5] By inhibiting this factor, quinoline-4-carboxamides effectively shut down the parasite's ability to synthesize proteins, leading to a rapid cessation of growth and replication.[5][12] This distinct mechanism is a key strategic advantage, as it is not susceptible to the PfCRT-mediated efflux that confers chloroquine resistance.[13]

G cluster_0 Chloroquine (CQ) Mechanism cluster_1 Quinoline-4-Carboxamide (Q4C) Mechanism CQ Chloroquine Vacuole Parasite Food Vacuole (Acidic) CQ->Vacuole Accumulation Heme Toxic Free Heme CQ->Heme Inhibition PfCRT_R Mutated PfCRT (Resistance) Vacuole->PfCRT_R CQ Efflux Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Biocrystallization Lysis Parasite Lysis Heme->Lysis Toxicity Buildup Q4C Quinoline-4-Carboxamide Cytoplasm Parasite Cytoplasm Q4C->Cytoplasm Ribosome 80S Ribosome (PfEF2) Q4C->Ribosome Inhibition Protein Protein Synthesis Ribosome->Protein GrowthArrest Growth Arrest Protein->GrowthArrest

Caption: Comparative mechanisms of action for Chloroquine and Quinoline-4-Carboxamides.

Comparative Efficacy: In Vitro Experimental Data

The most compelling evidence for the potential of quinoline-4-carboxylates comes from direct, quantitative comparisons of their in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) is the standard metric for this assessment.

Compound/DrugP. falciparum StrainResistance ProfileIC₅₀ / EC₅₀ (nM)Reference
Chloroquine 3D7Sensitive22 - 26.7[2]
Chloroquine K1Multi-drug Resistant>300 (activity varies)[14]
Quinoline-4-Carboxamide (Hit 1) 3D7Sensitive120[4][5]
DDD107498 (Optimized Q4C) 3D7Sensitive0.6 - 1[4][5]
DDD107498 (Optimized Q4C) K1Multi-drug Resistant1.3[14]
6-fluoro-quinoline-4-carboxamide Multidrug Resistant StrainResistant≤ 2.9[14]

Analysis of Efficacy Data: The data clearly illustrates the central challenge with chloroquine: its efficacy plummets against resistant strains. In contrast, optimized quinoline-4-carboxamide derivatives like DDD107498 not only exhibit exceptionally low nanomolar potency against sensitive strains (outperforming the initial hit compound by over 100-fold) but, crucially, they retain this high level of activity against multi-drug resistant strains.[4][5][14] This sustained potency validates their novel mechanism of action as an effective strategy to overcome existing resistance.

Experimental Protocol: In Vitro Antimalarial Drug Susceptibility Assay

To ensure the reproducibility and validity of efficacy data, a standardized experimental protocol is essential. The SYBR Green I-based fluorescence assay is a widely adopted, high-throughput method for determining the IC₅₀ values of antimalarial compounds.[2][15]

Principle of the Assay

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA. The fluorescent dye SYBR Green I intercalates with DNA. In a 96-well plate format, the fluorescence intensity in each well is directly proportional to the number of parasites, allowing for the measurement of growth inhibition across a range of drug concentrations.[2][15]

Materials and Reagents
  • P. falciparum strains (e.g., 3D7 for CQS, K1 for CQR)[15]

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (CCM): RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 10% heat-inactivated human serum or 0.5% Albumax II, and hypoxanthine.

  • Test compounds (Quinoline-4-carboxylate, Chloroquine) dissolved in DMSO and serially diluted.

  • 96-well black, clear-bottom microtiter plates.

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I dye (10,000x stock in DMSO).

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂.

  • 37°C incubator.

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

Step-by-Step Methodology
  • Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in CCM with human erythrocytes (2-4% hematocrit) at 37°C in the specified gas mixture. Monitor parasitemia daily via Giemsa-stained thin blood smears.

  • Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting parasite population.[16]

  • Drug Plate Preparation: Serially dilute test compounds and control drugs (e.g., chloroquine) in CCM. Add 100 µL of each dilution to the appropriate wells of a 96-well plate. Include drug-free wells (positive control for growth) and wells with uninfected erythrocytes (background control).

  • Assay Initiation: Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in CCM. Add 100 µL of this suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment. This period allows parasites to mature from rings to trophozoites and schizonts in the control wells.

  • Lysis and Staining:

    • Prepare the final Lysis/Staining solution by diluting SYBR Green I dye 1:5000 in the Lysis Buffer (e.g., add 2 µL of 10,000x stock to 10 mL of buffer).

    • Carefully remove the plates from the incubator. To lyse the cells and stain the DNA, add 100 µL of the Lysis/Staining solution to each well.

    • Incubate the plates in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission filters.

  • Data Analysis:

    • Subtract the average background fluorescence (uninfected red blood cells) from all experimental wells.

    • Normalize the data by expressing the fluorescence in each drug-treated well as a percentage of the average fluorescence of the drug-free control wells.

    • Plot the percentage of growth inhibition versus the log of the drug concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Caption: Workflow for the SYBR Green I-based in vitro antimalarial susceptibility assay.

Conclusion and Future Outlook

The comparison between chloroquine and the new generation of quinoline-4-carboxylates highlights a critical evolution in antimalarial drug design.

  • Chloroquine remains a benchmark compound whose mechanism of action and resistance are well-understood. Its efficacy is now largely confined to sensitive parasite strains, limiting its clinical utility in many malaria-endemic regions.

  • Quinoline-4-carboxylate derivatives represent a significant advancement. By engaging a novel biological target (PfEF2), they bypass the established PfCRT-mediated resistance mechanism.[5][12] The demonstrated high potency of optimized leads against both sensitive and multi-drug resistant P. falciparum strains underscores their immense potential as next-generation antimalarials.[4][14]

The continued investigation of the quinoline-4-carboxylate scaffold is a priority in the global drug discovery pipeline. Further research will focus on optimizing their drug metabolism and pharmacokinetic (DMPK) profiles, assessing their activity against other parasite life stages, and ensuring a robust safety profile to progress these promising compounds toward clinical development.

References

  • Title: Chloroquine - Wikipedia Source: Wikipedia URL
  • Title: What is the mechanism of Chloroquine Phosphate?
  • Title: The host targeting effect of chloroquine in malaria Source: PMC - NIH URL
  • Title: Chloroquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose Source: Drug Index | Pediatric Oncall URL
  • Title: Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum Source: PubMed URL
  • Title: New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity Source: ResearchGate URL
  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: Unknown Source URL
  • Title: A Comparative Analysis of Amino-Alcohol Quinoline Derivatives and Chloroquine in Anti-Malarial Efficacy Source: Benchchem URL
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents Source: Unknown Source URL
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Medicines for Malaria Venture URL
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: PubMed URL
  • Title: Detailed Comparison between the Safety Profiles of Chloroquine and Hydroxychloroquine Source: Unknown Source URL
  • Title: Simple In Vitro Assay for Determining the Sensitivity of Plasmodium vivax Isolates from Fresh Human Blood to Antimalarials in Areas where P.
  • Title: Application Notes and Protocols: In Vitro Culture and Amodiaquine Susceptibility Testing of Plasmodium falciparum Source: Benchchem URL
  • Title: The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide Source: Benchchem URL
  • Title: Chloroquine Resistance: Proposed Mechanisms and Countermeasures Source: Request PDF URL
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: PMC URL
  • Title: Drug susceptibility testing methods of antimalarial agents Source: PMC URL
  • Title: Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20 Source: Benchchem URL
  • Title: An Alternative Autophagy-Related Mechanism of Chloroquine Drug Resistance in the Malaria Parasite Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • Title: On the Mechanism of Chloroquine Resistance in Plasmodium falciparum Source: PLOS One URL
  • Source: RSC Advances (RSC Publishing)
  • Title: IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS Source: Unknown Source URL
  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PMC URL
  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs Chloroquine Resistant Malaria Source: ACS Publications URL
  • Title: Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism Source: PubMed URL
  • Title: Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis Source: PMC URL
  • Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)
  • Title: Effects of the quinoline derivatives quinine, quinidine, and chloroquine on neuromuscular transmission Source: PubMed URL
  • Title: Antimalarial Drugs with Quinoline Nucleus and Analogs Source: IntechOpen URL
  • Title: 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Source: SciSpace URL

Sources

Comparative

A Guide to In Vivo vs. In Vitro Efficacy of Quinoline-4-Carboxylate Compounds

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Among its man...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][3] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of quinoline-4-carboxylate compounds, delving into the underlying mechanisms of action, experimental methodologies for their evaluation, and the critical factors that govern the translation from the laboratory bench to preclinical models.

The Dichotomy of Efficacy: From Cellular Assays to Animal Models

A common narrative in drug discovery is the promising in vitro activity of a compound that fails to translate into a desired in vivo effect. Quinoline-4-carboxylates are no exception. While these compounds can exhibit potent, low nanomolar efficacy in isolated enzymatic or cellular assays, their performance in a complex biological system is often attenuated by a host of pharmacokinetic and pharmacodynamic factors. Understanding this "in vitro-in vivo" gap is paramount for the rational design and development of clinically viable therapeutics.

A primary challenge in the development of quinoline-4-carboxylate derivatives is overcoming suboptimal physicochemical properties that can hinder in vivo efficacy.[4] Initial hit compounds identified from high-throughput screening often exhibit high lipophilicity (high cLogP) and poor aqueous solubility, leading to metabolic instability and rapid clearance from the body.[4] Medicinal chemistry efforts are therefore heavily focused on optimizing these properties to enhance oral bioavailability and systemic exposure, which are critical for achieving a therapeutic effect in animal models.[4][5]

Mechanistic Insights into Quinoline-4-Carboxylate Activity

The biological activity of quinoline-4-carboxylates is diverse and highly dependent on the substitution pattern around the quinoline core.[6] Some of the key mechanisms of action include:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This is a primary mechanism for the anticancer effects of many quinoline-4-carboxylic acids.[1][5] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[1] Cancer cells, with their high proliferation rates, are particularly vulnerable to the depletion of pyrimidines, leading to cell cycle arrest and tumor growth inhibition.[1] The carboxylic acid at the C4 position is often a strict requirement for DHODH inhibition.[6][7]

  • Inhibition of Bacterial DNA Gyrase: Many quinoline derivatives exhibit antibacterial properties by targeting bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is essential for bacterial DNA replication, transcription, and repair.[1] By inhibiting DNA gyrase, these compounds impede critical cellular processes, ultimately leading to bacterial cell death.[1]

  • Inhibition of Kynurenine 3-Monooxygenase (KMO): KMO is a key enzyme in the kynurenine pathway of tryptophan degradation, which is implicated in neurodegenerative diseases.[3][8] Inhibition of KMO can reduce the production of neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid, while increasing the levels of the neuroprotective kynurenic acid.[3][8][9]

  • Antimalarial Activity: Certain quinoline-4-carboxamides have demonstrated potent, multistage antimalarial activity through a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[4][10]

The following diagram illustrates the pivotal role of DHODH in pyrimidine biosynthesis and its inhibition by quinoline-4-carboxylates.

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Quinoline_4_carboxylate Quinoline-4-Carboxylate Inhibitor Quinoline_4_carboxylate->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Inhibition of DHODH by quinoline-4-carboxylates disrupts pyrimidine synthesis.

Comparative Efficacy Data: In Vitro vs. In Vivo

The following tables summarize the in vitro and in vivo efficacy of representative quinoline-4-carboxylate compounds across different therapeutic areas.

Table 1: Anticancer Activity of Quinoline-4-Carboxylate Derivatives

Compound/DerivativeTargetCell LineIn Vitro Activity (IC50)In Vivo ModelIn Vivo EfficacyReference
Brequinar (DuP 785)DHODHL1210 Leukemia---[7]
Analogue 41DHODHHCT-116 (Colon)9.71 ± 1.4 nM-F = 56% (oral bioavailability)[5]
Analogue 43DHODHMIA PaCa-2 (Pancreatic)26.2 ± 1.8 nM--[5]
Molecule P6SIRT3MLLr leukemic cell lines7.2 µM-Potent inhibitory activity in colony forming assay[11]

Table 2: Antimalarial Activity of Quinoline-4-Carboxamide Derivatives

CompoundTargetIn Vitro Activity (EC50, P. falciparum 3D7)In Vivo ModelIn Vivo Efficacy (ED90)Reference
Hit Compound 1-120 nM-Suboptimal properties[4]
DDD107498 (2)PfEF2-P. berghei mouse model< 1 mg/kg (oral, 4 days)[4]
Compound 27PfEF24 nMP. berghei mouse model2.6 mg/kg[12]

Experimental Protocols for Efficacy Evaluation

The assessment of in vitro and in vivo efficacy requires a suite of well-defined experimental protocols. The following provides an overview of key methodologies.

In Vitro Efficacy Assessment

A typical workflow for evaluating the in vitro efficacy of quinoline-4-carboxylate compounds is depicted below.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Quinoline-4-Carboxylate Derivatives Enzymatic_Assay Enzymatic Assay (e.g., DHODH) Synthesis->Enzymatic_Assay Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT) Synthesis->Cell_Viability_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., MIC determination) Synthesis->Antimicrobial_Assay IC50_Determination IC50/EC50 Determination Enzymatic_Assay->IC50_Determination Cell_Viability_Assay->IC50_Determination Antimicrobial_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis in_vivo_workflow cluster_preclinical Preclinical Animal Studies cluster_data Data Analysis and Interpretation PK_Study Pharmacokinetic (PK) Studies Efficacy_Study In Vivo Efficacy Study (e.g., Xenograft, Infection Model) PK_Study->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Efficacy_Study->Toxicity_Study PK_PD_Modeling PK/PD Modeling Efficacy_Study->PK_PD_Modeling Therapeutic_Index Determination of Therapeutic Index Toxicity_Study->Therapeutic_Index

Caption: Key stages in the in vivo evaluation of a drug candidate.

Conclusion and Future Directions

Quinoline-4-carboxylate compounds represent a versatile and promising scaffold for the development of new therapeutics. While in vitro assays are indispensable for initial screening and lead identification, a deep understanding of the factors governing in vivo efficacy is crucial for successful clinical translation. The iterative process of lead optimization, guided by both in vitro potency and in vivo pharmacokinetic data, is essential for advancing these compounds from the laboratory to the clinic. Future research will likely focus on leveraging advanced computational tools for in silico prediction of ADME properties and the development of novel drug delivery systems to enhance the therapeutic potential of this important class of molecules. [2][13]

References

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]

  • Mader, M. M., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(4), 1335-1350. [Link]

  • Zhang, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848967. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. [Link]

  • Manohar, S., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(1), 161-172. [Link]

  • Olegário, W. P. C., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 14, 1245053. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-15. [Link]

  • Ali, A., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Computational and Structural Biotechnology Journal, 23, 78-91. [Link]

  • Tanaka, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12903-12912. [Link]

  • Patil, S. P., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2). [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]

  • Muchowski, P. J., et al. (2014). Small molecule inhibitors of kynurenine-3-monooxygenase.
  • Smith, J. R., et al. (2016). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 21(2), 163. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. [Link]

  • Abdelwahid, I. A., et al. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Bioinorganic Chemistry and Applications, 2019, 9342753. [Link]

  • Erugu, Y., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 358-362. [Link]

  • Wube, A. A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 213. [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 7. [Link]

  • Tanaka, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12903-12912. [Link]

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Validation

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

A Senior Application Scientist's Guide to the Synthesis of Quinoline-4-Carboxylates: A Comparative Analysis Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Synthesis of Quinoline-4-Carboxylates: A Comparative Analysis

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] Among its many derivatives, quinoline-4-carboxylates are of particular significance. The carboxylic acid moiety at the 4-position provides a crucial handle for further molecular elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a comparative analysis of the principal synthetic routes to quinoline-4-carboxylates, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic nuances, practical advantages, and inherent limitations of both classical and contemporary methods.

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. While often requiring harsh conditions, their reliability and broad applicability have ensured their continued relevance.

The Doebner Reaction: A Direct Path to Quinoline-4-Carboxylic Acids

First reported by Oscar Doebner in 1887, this reaction provides a direct and facile route to 2-substituted quinoline-4-carboxylic acids.[4] It is a three-component condensation involving an aromatic amine, an aldehyde, and pyruvic acid.[4][5]

Mechanism: The reaction is believed to initiate with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. Concurrently, pyruvic acid can exist in its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring, generates a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.[4]

Experimental Protocol: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline and benzaldehyde in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Slowly add pyruvic acid to the reaction mixture with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylquinoline-4-carboxylic acid.

Advantages:

  • Directness: Provides a one-pot synthesis of quinoline-4-carboxylic acids.

  • Versatility: Applicable to a wide range of anilines and aldehydes.[4]

Limitations:

  • Yields: Can suffer from low yields, especially with anilines bearing electron-withdrawing groups.[4]

  • Regioselectivity: The substitution pattern on the aniline can influence the cyclization and lead to mixtures of isomers.

The Pfitzinger Reaction: Utilizing Isatins for Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction offers an alternative and powerful method for the synthesis of quinoline-4-carboxylic acids, starting from isatin (or its derivatives) and a carbonyl compound containing an α-methylene group.[6]

Mechanism: The reaction is initiated by the base-catalyzed ring-opening of isatin to form an isatoic acid intermediate. This is followed by condensation with the carbonyl compound to form a Schiff base. An intramolecular Claisen-type condensation then occurs, leading to cyclization and subsequent dehydration to afford the quinoline-4-carboxylic acid.[5]

Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

Materials:

  • Isatin (1.0 eq)

  • Acetone (excess, as both reactant and solvent)

  • Potassium Hydroxide (3.0 eq)

  • Water

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in water.

  • Add isatin to the basic solution and stir until it dissolves completely.

  • Add acetone to the reaction mixture.

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~4-5.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the precipitate with water and then a small amount of cold ethanol.

  • Recrystallize from ethanol to yield pure 2-methylquinoline-4-carboxylic acid.

Advantages:

  • Good Yields: Generally provides good to excellent yields.[1]

  • Readily Available Starting Materials: Isatins and simple carbonyl compounds are widely available.

Limitations:

  • Substrate Scope: The reaction is primarily limited by the availability of substituted isatins.

  • Harsh Conditions: Often requires strong basic conditions and elevated temperatures.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinoline-3-carboxylates

The Gould-Jacobs reaction is a multi-step synthesis that ultimately yields 4-hydroxyquinolines, which can be precursors to quinoline-4-carboxylates.[7] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME).[8][9]

Mechanism: The initial step involves the substitution of the ethoxy group of EMME by the aniline nitrogen.[8] The resulting intermediate then undergoes a thermal cyclization via a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline.[7] Subsequent hydrolysis and decarboxylation can lead to the corresponding 4-hydroxyquinoline.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.0 eq)

  • Diphenyl ether (as high-boiling solvent)

Procedure:

  • In a flask equipped for high-temperature reactions, mix aniline and EMME.

  • Heat the mixture gently to initiate the condensation reaction, which is typically accompanied by the evolution of ethanol.

  • After the initial reaction subsides, add diphenyl ether as a solvent.

  • Heat the mixture to a high temperature (typically ~250 °C) to effect the cyclization.

  • Maintain the temperature for 1-2 hours.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and wash with hexane.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

Advantages:

  • Access to 4-Hydroxyquinolines: Provides a reliable route to this important class of intermediates.

  • Predictable Regiochemistry: The cyclization generally proceeds with predictable regioselectivity.

Limitations:

  • Harsh Conditions: The high temperatures required for cyclization can limit the functional group tolerance.[9]

  • Multi-step Process: Requires subsequent steps to obtain the final quinoline-4-carboxylate.

Modern Synthetic Approaches: Enhancing Efficiency and Scope

Contemporary synthetic organic chemistry has introduced a range of techniques and catalysts that have significantly improved the synthesis of quinoline-4-carboxylates, addressing many of the limitations of the classical methods.

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the construction of heterocyclic scaffolds, including quinolines.[3][10][11][12] These methods often proceed under milder conditions, exhibit higher functional group tolerance, and can provide access to novel substitution patterns. Catalysts based on palladium, copper, iron, and gold have been successfully employed in multicomponent reactions to assemble the quinoline core with high efficiency.[10][11]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[13] In the context of quinoline synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[13][14] For instance, the condensation step in the Gould-Jacobs reaction can be completed in a matter of minutes under microwave irradiation, compared to several hours with conventional heating.[14]

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Intermediates Typical Yields Advantages Limitations
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidN-arylimine, DihydroquinolineModerate to GoodDirect, One-potLow yields with electron-withdrawing groups on aniline[4]
Pfitzinger Reaction Isatin, Carbonyl with α-methyleneIsatoic acid, Schiff baseGood to ExcellentGood yields, Readily available starting materialsLimited by isatin availability, Harsh basic conditions
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateAnilidomethylenemalonateGoodAccess to 4-hydroxyquinolines, Predictable regiochemistryHarsh high-temperature cyclization[9], Multi-step
Transition-Metal Catalysis Various (e.g., anilines, alkynes, etc.)Varies with catalyst and mechanismGood to ExcellentMild conditions, High functional group tolerance, Novel substitution patternsCatalyst cost and sensitivity, Optimization required
Microwave-Assisted Synthesis Same as classical routesSame as classical routesOften ImprovedDrastically reduced reaction times, Improved yieldsSpecialized equipment required, Scalability can be a concern

Visualizing the Synthetic Pathways

Doebner Reaction Mechanism

Doebner_Mechanism cluster_0 Schiff Base Formation cluster_1 Michael Addition & Cyclization cluster_2 Oxidation Aniline Aniline Schiff_Base N-arylimine (Schiff Base) Aniline->Schiff_Base + Aldehyde, -H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Dihydroquinoline Dihydroquinoline Intermediate Schiff_Base->Dihydroquinoline + Pyruvic Acid (enol) Pyruvic_Acid Pyruvic Acid (Enol Form) Pyruvic_Acid->Dihydroquinoline Quinoline Quinoline-4-carboxylate Dihydroquinoline->Quinoline [O]

Caption: Mechanism of the Doebner reaction.

Pfitzinger Reaction Workflow

Pfitzinger_Workflow Start Isatin + Carbonyl Compound Base_Hydrolysis Base-catalyzed Ring Opening Start->Base_Hydrolysis KOH Condensation Condensation Base_Hydrolysis->Condensation Forms Isatoic Acid Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Schiff Base Product Quinoline-4-carboxylate Cyclization->Product -H2O

Caption: Workflow of the Pfitzinger reaction.

Conclusion

The synthesis of quinoline-4-carboxylates is a mature field with a rich history of classical reactions that remain valuable tools for the synthetic chemist. The Doebner and Pfitzinger reactions offer direct routes, while the Gould-Jacobs reaction provides access to important 4-hydroxyquinoline intermediates. The emergence of modern techniques, particularly transition-metal catalysis and microwave-assisted synthesis, has significantly expanded the synthetic toolbox, enabling the preparation of these important scaffolds with greater efficiency, milder conditions, and broader substrate scope. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the advantages and limitations of each method, as presented in this guide, is crucial for the successful design and execution of synthetic strategies in the pursuit of novel quinoline-based therapeutics.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link].

  • Wikipedia. Combes quinoline synthesis. Available from: [Link].

  • Wikipedia. Doebner–Miller reaction. Available from: [Link].

  • Slideshare. Doebner-Miller reaction and applications. Available from: [Link].

  • SynArchive. Doebner-Miller Reaction. Available from: [Link].

  • Anand, P., Singh, B. & Mahajan, M. P. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.10 , 22143–22169 (2020). Available from: [Link].

  • Wikidoc. Gould-Jacobs reaction. Available from: [Link].

  • Krasavin, M. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent. Molbank2018 , M1013 (2018). Available from: [Link].

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link].

  • ResearchGate. Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... Available from: [Link].

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link].

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link].

  • Scribd. Combes Quinoline Synthesis Overview | PDF. Available from: [Link].

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent. Available from: [Link].

  • Cambridge University Press & Assessment. Combes Quinoline Synthesis. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract. Available from: [Link].

  • Slideshare. Organic Name Reaction With Their Respective Mechanism | PPTX. Available from: [Link].

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link].

  • Quimitube. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link].

  • Wikipedia. Friedländer synthesis. Available from: [Link].

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available from: [Link].

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available from: [Link].

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link].

  • Organic & Biomolecular Chemistry (RSC Publishing). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Available from: [Link].

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link].

  • Cambridge University Press & Assessment. Conrad-Limpach Reaction. Available from: [Link].

  • Royal Society of Chemistry. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Available from: [Link].

  • Indian Academy of Sciences. A review on transition-metal mediated synthesis of quinolines. Available from: [Link].

  • Royal Society of Chemistry. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Available from: [Link].

  • Beilstein Journals. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Available from: [Link].

  • ACS Publications. THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry. Available from: [Link].

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Comparative

High-Resolution Mass Spectrometry Validation of Quinoline-4-Carboxylate Metabolites: A Comparative Guide

Introduction Quinoline-4-carboxylic acids are privileged pharmacophores in medicinal chemistry, frequently utilized in the design of dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., brequinar analogs) and potent an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline-4-carboxylic acids are privileged pharmacophores in medicinal chemistry, frequently utilized in the design of dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., brequinar analogs) and potent antimalarial agents[1]. During drug development, the rigorous validation of their metabolic profiles—specifically Phase I oxidations and Phase II conjugations—is critical for safety and efficacy assessments. High-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) is the gold standard for this task.

As a Senior Application Scientist, I have structured this guide to provide an objective comparison of Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ) platforms for the validation of quinoline-4-carboxylate metabolites, supported by step-by-step experimental protocols and mechanistic insights.

The Metabolic Landscape of Quinoline-4-Carboxylates

The biotransformation of quinoline-4-carboxylates typically involves cytochrome P450 (CYP)-mediated hydroxylations on the quinoline ring or pendant aryl groups, followed by UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of the carboxylic acid moiety. Differentiating these isobaric and isomeric metabolites requires precise mass accuracy and informative fragmentation patterns.

MetabolicPathway Parent Quinoline-4-Carboxylate (Parent Drug) Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 Metab1 Hydroxylated Metabolites (+15.9949 Da) Phase1->Metab1 Metab2 Acyl Glucuronides (+176.0321 Da) Phase2->Metab2 Excretion Renal / Biliary Excretion Metab1->Excretion Metab2->Excretion

Major Phase I and Phase II metabolic pathways of quinoline-4-carboxylates.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

When validating metabolites, the choice of mass analyzer dictates the balance between resolution, scan speed, and dynamic range.

  • Orbitrap (e.g., Thermo Q Exactive / Exploris): Orbitraps offer ultra-high resolving power (up to 240,000 FWHM at m/z 200), which is unparalleled for separating fine isotopic distributions and resolving closely matched isobaric interferences (e.g., distinguishing metabolic N-oxidation from hydroxylation). However, Orbitrap resolution is inversely proportional to scan speed. At high resolutions, the slower scan rate (1.5 - 3 Hz) can result in insufficient data points across narrow UHPLC peaks, potentially missing low-abundance co-eluting metabolites[2].

  • Q-TOF (e.g., Waters Xevo G2-S / Agilent 6546): Time-of-flight technology maintains consistent, high resolution (>30,000 - 40,000 FWHM) across all scan speeds (up to 20-50 Hz). This fast acquisition rate is crucial for accurately defining sharp UHPLC peaks (<1 second wide) and capturing comprehensive MS/MS spectra in data-dependent or data-independent (DIA/MSE) modes[2]. Furthermore, Q-TOFs often exhibit superior intra-scan dynamic range, which is critical for detecting trace metabolites in complex biological matrices[3].

  • Triple Quadrupole (QqQ): While lacking the high-resolution capabilities required for untargeted metabolite identification, QqQ platforms remain the undisputed champions for targeted, routine quantification (Multiple Reaction Monitoring, MRM) due to their superior sensitivity, linear dynamic range, and duty cycle[4].

Table 1: Performance Comparison of MS Platforms for Metabolite Validation
FeatureOrbitrap HRMSQ-TOF HRMSTriple Quadrupole (QqQ)
Primary Application Structural elucidation, untargeted IDUntargeted ID, fast UHPLC profilingTargeted quantification (MRM)
Resolving Power Ultra-High (up to 240k)High (~40k - 60k)Unit Mass (Low)
Mass Accuracy < 1-3 ppm< 2-5 ppmN/A
Scan Speed Slower at high resolution (1-12 Hz)Very Fast (up to 50 Hz)Extremely Fast (MRM dwell times <5 ms)
Dynamic Range Moderate (space charge effects)High (excellent low-end detection)Very High (up to 6 logs)

Experimental Methodology: A Self-Validating Workflow

To ensure rigorous scientific integrity, the following protocol details a self-validating system for identifying and quantifying quinoline-4-carboxylate metabolites in human plasma. The causality behind each step is explicitly stated.

LCMSWorkflow SamplePrep Sample Preparation (Protein Precipitation) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography MSAcquisition HRMS Acquisition (DDA / DIA Mode) Chromatography->MSAcquisition DataAnalysis Data Processing (Mass Defect Filtering) MSAcquisition->DataAnalysis Validation Method Validation (Accuracy, Precision) DataAnalysis->Validation

Step-by-step workflow for the LC-MS/MS validation of quinoline metabolites.

Step 1: Sample Preparation (Protein Precipitation & Extraction)
  • Procedure: Aliquot 50 µL of human plasma (spiked with quinoline-4-carboxylate or incurred samples) into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively denatures plasma proteins, releasing protein-bound quinoline derivatives. The 1:3 ratio ensures >95% precipitation efficiency. The cold temperature minimizes the degradation of labile acyl glucuronide metabolites, which are prone to hydrolysis or intramolecular acyl migration back to the parent drug[4].

Step 2: UHPLC Chromatographic Separation
  • Procedure: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C. Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Causality: Quinoline-4-carboxylic acids possess both a basic quinoline nitrogen and an acidic carboxylate group (amphoteric). The acidic mobile phase (pH ~2.7) suppresses the ionization of the carboxylic acid, ensuring the molecule remains primarily in its protonated cationic form. This improves retention on the reversed-phase C18 column and enhances positive electrospray ionization (ESI+) efficiency[5].

Step 3: HRMS Acquisition (Data-Independent Mode)
  • Procedure (Q-TOF MSE / DIA): Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 1.0 kV and the desolvation temperature to 500°C. Utilize an MSE acquisition mode: alternate between low collision energy (CE = 4 eV) to capture intact precursor ions and a high CE ramp (15-40 eV) to generate fragment ions, with a scan time of 0.1 seconds per function[2].

  • Causality: Unlike Data-Dependent Acquisition (DDA), which relies on precursor intensity thresholds and may miss low-abundance metabolites, DIA (MSE) records fragment ions for all precursors simultaneously. The fast 0.1s scan time ensures >10 data points across the narrow UHPLC peaks, preserving quantitative integrity and chromatographic resolution[2].

Step 4: Data Processing and Method Validation
  • Procedure: Process the raw data using mass defect filtering (MDF) based on the parent quinoline-4-carboxylate exact mass. Validate the method according to regulatory guidelines by assessing Accuracy, Precision, Specificity, Linearity, Recovery, and Matrix Effect[6].

  • Causality: MDF eliminates endogenous plasma matrix background by filtering out ions that do not share the characteristic mass defect of the quinoline core, drastically reducing false positives during metabolite identification.

Quantitative Data & Validation Metrics

To benchmark the performance of these methods, Table 2 summarizes typical validation parameters for quinoline derivatives analyzed via LC-MS/MS.

Table 2: Representative Validation Parameters for Quinoline Derivatives[4][5][7]
ParameterAcceptance Criteria (FDA/EMA)Typical Performance (Q-TOF / QqQ)
Linearity (R²) > 0.990> 0.995 (Range: 0.25 - 500 ng/mL)
LOD / LOQ Signal-to-Noise > 3 (LOD), > 10 (LOQ)LOD: ~0.1 ng/mL / LOQ: ~0.25 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.5% - 8.4%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)92% - 108%
Extraction Recovery Consistent and reproducible85% - 98%
Matrix Effect CV of IS-normalized MF ≤ 15%90% - 110% (Minimal ion suppression)

Conclusion & Recommendations

For the comprehensive validation of quinoline-4-carboxylate metabolites, the choice of platform depends on the specific phase of development. Q-TOF systems offer the optimal balance of high scan speed and consistent resolution necessary for profiling complex Phase I and Phase II metabolites in fast UHPLC separations. Orbitraps provide unmatched resolving power for deciphering complex isobaric overlaps, though scan speeds must be carefully managed to maintain chromatographic fidelity. Ultimately, once the metabolic profile is structurally elucidated, QqQ platforms remain the robust choice for high-throughput, validated clinical quantification.

References

1.[2] Title: Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap Source: waters.com URL:

2.[3] Title: Why do we prefer TOFs over Orbitraps for flow injection analysis? Source: metabolomics.blog URL:

3.[1] Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry Source: acs.org URL:

4.[4] Title: Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices Source: nih.gov URL:

5.[5] Title: Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations Source: researchgate.net URL:

6.[7] Title: Application Notes and Protocols for the Analytical Determination of Quinoline Compounds Source: benchchem.com URL:

7.[6] Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: resolian.com URL:

Sources

Validation

comparative cytotoxicity of quinoline-4-carboxylate functional groups

As a Senior Application Scientist in medicinal chemistry and drug discovery, I have evaluated countless heterocyclic scaffolds. Among these, the quinoline-4-carboxylate framework stands out as a highly privileged motif,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and drug discovery, I have evaluated countless heterocyclic scaffolds. Among these, the quinoline-4-carboxylate framework stands out as a highly privileged motif, particularly in the development of targeted antineoplastic agents.

This guide provides an objective, data-driven comparison of how specific functional group modifications on the quinoline-4-carboxylate scaffold dictate its comparative cytotoxicity. By analyzing structure-activity relationships (SAR) and providing field-proven, self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary to optimize lead compounds.

Mechanistic Basis of Cytotoxicity

The primary cytotoxic mechanism for most quinoline-4-carboxylates is the potent inhibition of human dihydroorotate dehydrogenase (hDHODH) [1]. hDHODH is a mitochondrial enzyme responsible for the fourth and rate-limiting step of de novo pyrimidine biosynthesis.

By binding to the hydrophobic ubiquinone-binding channel of hDHODH, quinoline-4-carboxylates block the oxidation of dihydroorotate to orotate. Because rapidly proliferating cancer cells rely heavily on the de novo pathway rather than the nucleoside salvage pathway, hDHODH inhibition selectively depletes the intracellular pyrimidine pool (UMP, CMP, TMP). This depletion halts DNA and RNA synthesis, triggering S-phase cell cycle arrest and subsequent apoptosis [2].

hDHODH_Pathway DHO Dihydroorotate (DHO) hDHODH hDHODH Enzyme (Mitochondrial) DHO->hDHODH Substrate Orotate Orotate hDHODH->Orotate Oxidation Apoptosis S-Phase Arrest & Apoptosis hDHODH->Apoptosis When inhibited Pyrimidine Pyrimidine Pool (UMP, CMP, TMP) Orotate->Pyrimidine De novo synthesis DNA_RNA DNA/RNA Synthesis Cell Proliferation Pyrimidine->DNA_RNA Nucleotide supply Inhibitor Quinoline-4-Carboxylate (Inhibitor) Inhibitor->hDHODH Binds hydrophobic pocket Blocks DHO oxidation

Mechanism of quinoline-4-carboxylate cytotoxicity via hDHODH inhibition and pyrimidine depletion.

Comparative Cytotoxicity by Functional Group

The cytotoxicity of the quinoline core is highly sensitive to functional group substitutions. The following comparisons highlight the causality behind structural choices and their resulting biological performance.

A. The C-4 Position: Free Carboxylic Acid vs. Ester vs. Amide
  • Free Carboxylic Acid (-COOH): The free acid is strictly required for in vitro target engagement with hDHODH. The carboxylate anion forms a critical electrostatic salt bridge with the Arg136 (R136) residue in the enzyme's binding pocket [2].

  • Alkyl Esters (e.g., Methyl Carboxylate, -COOCH₃): Esters frequently show no inhibitory activity in cell-free hDHODH enzyme assays because they lack the ability to form the R136 salt bridge. However, in whole-cell cytotoxicity assays, methyl esters often outperform free acids. Causality: The ester masks the polar acid, drastically increasing lipophilicity and membrane permeability. Once inside the cell, ubiquitous intracellular esterases hydrolyze the prodrug back into the active free acid[2].

  • Carboxamides (-CONH₂): Converting the C-4 carboxylate to an amide shifts the pharmacological profile. While hDHODH affinity drops, quinoline-4-carboxamides exhibit potent cytotoxicity by interacting with alternative targets, such as SIRT3 or Epidermal Growth Factor Receptor (EGFR), making them valuable for drug-resistant cell lines [1].

B. The C-2 Position: Aryl and Alkyl Substitutions

The hDHODH binding pocket features a deep, nonpolar channel. Bulky, hydrophobic functional groups at the C-2 position (e.g., biphenyl, 4-cyclohexylphenyl, or dimethoxyphenyl) are essential for anchoring the molecule. Compounds lacking a bulky C-2 substituent exhibit negligible cytotoxicity [2].

C. The C-6 and C-8 Positions: Halogenation

Introducing electron-withdrawing halogens (Fluorine or Chlorine) at the C-6 or C-8 positions serves a dual purpose. Causality: First, halogens increase the overall lipophilicity (LogD), enhancing cellular uptake. Second, they block metabolically labile sites on the quinoline ring, preventing rapid degradation by cytochrome P450 enzymes and prolonging the drug's intracellular half-life [1][2].

Quantitative Data Summary

The table below summarizes the comparative in vitro cytotoxicity (IC₅₀) of representative quinoline-4-carboxylate functional groups against standard cancer cell lines [1][2][3].

Functional Group ModificationRepresentative Compound MotifhDHODH IC₅₀ (nM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
Unsubstituted Core Quinoline-4-carboxylic acid> 10,000> 100> 100> 100
C-2 Aryl + C-6 Halogen 6-Fluoro-2-(biphenyl)-4-carboxylic acid (Brequinar analog)10 - 250.5 - 1.21.8 - 2.50.8 - 1.5
C-4 Methyl Ester Methyl 6-fluoro-2-(biphenyl)-4-carboxylateInactive in vitro0.2 - 0.81.1 - 1.90.5 - 1.0
C-4 Carboxamide 2-(4-chlorophenyl)quinoline-4-carboxamide> 5,0005.7 - 7.212.5 - 15.08.4 - 10.2

Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. The following workflows detail the exact methodologies for assessing both target engagement (hDHODH assay) and phenotypic cytotoxicity (MTT assay).

Cytotoxicity_Workflow CompoundPrep 1. Compound Preparation (Synthesize C-2/C-4/C-6 Variants) Treatment 3. Drug Treatment (Serial Dilutions, 24-72h) CompoundPrep->Treatment CellCulture 2. Cell Culture (MCF-7, A549, HeLa) CellCulture->Treatment MTT 4a. Phenotypic MTT Assay (Viability & IC50) Treatment->MTT Enzyme 4b. hDHODH Enzyme Assay (Target Engagement) Treatment->Enzyme FlowCyto 4c. Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCyto Data 5. SAR Data Integration (Correlate Structure to Cytotoxicity) MTT->Data Enzyme->Data FlowCyto->Data

Step-by-step experimental workflow for evaluating the cytotoxicity of quinoline derivatives.

Protocol 1: In Vitro hDHODH Enzyme Inhibition Assay

This assay validates direct target engagement. It utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. Causality: As hDHODH oxidizes dihydroorotate, electrons are transferred to DCIP. The reduction of DCIP causes a loss of its blue color, allowing enzyme activity to be quantified spectrophotometrically.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100). Supplement with 0.1 mM dihydroorotate (substrate), 0.1 mM decylubiquinone (coenzyme Q analog), and 0.06 mM DCIP.

  • Compound Plating: Dispense 1 µL of quinoline-4-carboxylate derivatives (dissolved in DMSO) into a 96-well plate at varying concentrations (e.g., 1 nM to 100 µM). Self-Validation: Include Brequinar as a positive control and 1% DMSO as a negative vehicle control.

  • Enzyme Addition: Add 10 nM of recombinant human DHODH to initiate the reaction.

  • Kinetic Read: Immediately measure the decrease in absorbance at 600 nm using a microplate reader for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction. Plot V₀ against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.

Protocol 2: MTT Cell Viability Assay

This assay measures phenotypic cytotoxicity. Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. Dead cells do not. Therefore, color intensity is directly proportional to cell viability.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Drug Treatment: Aspirate the media and add 100 µL of fresh media containing serial dilutions of the quinoline derivatives. Self-Validation: Include Doxorubicin as a positive control for cytotoxicity and untreated cells as a 100% viability baseline. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media carefully. Causality: The resulting formazan crystals are lipophilic and impermeable to cell membranes; therefore, add 150 µL of DMSO to each well and agitate for 10 minutes to fully solubilize the crystals into a homogenous purple solution.

  • Quantification: Read the absorbance at 570 nm. Calculate percentage viability relative to the negative control and determine the IC₅₀.

Conclusion

The quinoline-4-carboxylate scaffold offers a highly tunable platform for developing cytotoxic agents. As demonstrated by the SAR data, while the free C-4 carboxylic acid is an absolute requirement for engaging the primary target (hDHODH), converting this group into a methyl ester acts as an effective prodrug strategy to bypass cellular permeability barriers. Furthermore, strategic placement of bulky aryl groups at C-2 and halogens at C-6/C-8 creates an optimal balance of lipophilicity, target affinity, and metabolic stability, resulting in potent nanomolar cytotoxicity.

References

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry.[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.[Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design.[Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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